5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II)
Description
Structure
3D Structure of Parent
Properties
CAS No. |
14172-91-9 |
|---|---|
Molecular Formula |
C44H28CuN4 |
Molecular Weight |
676.3 g/mol |
IUPAC Name |
copper 5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Cu/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChI Key |
RKTYLMNFRDHKIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Cu+2] |
Synonyms |
copper tetraphenylporphyrin |
Origin of Product |
United States |
Foundational & Exploratory
Crystal structure of copper(II) tetraphenylporphyrin
An In-Depth Technical Guide to the Crystal Structure of Copper(II) Tetraphenylporphyrin
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the crystal structure of copper(II) meso-tetraphenylporphyrin (CuTPP), a archetypal synthetic metalloporphyrin of significant interest in materials science, catalysis, and as a model for biological systems. We delve into the synthesis and crystallization protocols, elucidating the rationale behind methodological choices. The guide details the critical characterization techniques, with a primary focus on single-crystal X-ray diffraction, which provides definitive structural data. The core of this document presents a detailed analysis of the molecular geometry, crystallographic parameters, and the landscape of intermolecular interactions that govern the solid-state packing of CuTPP. This work is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this foundational metalloporphyrin complex.
Introduction: The Significance of Metalloporphyrins and CuTPP
Metalloporphyrins are a class of coordination compounds containing a porphyrin macrocycle bound to a central metal ion.[1] The porphyrin ligand is a highly conjugated, aromatic 16-membered ring composed of four pyrrole subunits linked by methine bridges.[1] This structural motif is fundamental to life, forming the core of essential biomolecules like heme in hemoglobin (iron), chlorophylls (magnesium), and vitamin B12 (cobalt). In these biological contexts, the metalloporphyrin active site is responsible for a vast array of functions, including oxygen transport, electron transfer, and catalysis.[1]
To study these complex systems, chemists have developed synthetic analogues. Among the most important is meso-tetraphenylporphyrin (H₂TPP), where the peripheral hydrogen atoms of the parent porphyrin are replaced by four phenyl groups at the bridging meso carbons.[1] This substitution enhances the molecule's stability and solubility in organic solvents. The insertion of a copper(II) ion into the H₂TPP macrocycle yields copper(II) tetraphenylporphyrin (CuTPP), a stable, intensely colored complex. CuTPP serves as an invaluable model for understanding metal-ligand interactions, electronic structure, and the photophysical properties of more complex biological systems.[2] Its chemical robustness and catalytic activity also make it a subject of intense research in areas such as dye-sensitized solar cells, chemical sensing, and catalysis.[3] A thorough understanding of its three-dimensional structure is paramount to manipulating its properties for these applications.
Synthesis and Crystallization: From Precursors to Single Crystals
The formation of high-quality single crystals suitable for X-ray diffraction is contingent upon the successful synthesis and rigorous purification of the target compound. The preparation of CuTPP is typically a two-step process: first, the synthesis of the free-base porphyrin ligand (H₂TPP), followed by the insertion of the copper(II) ion.
Synthesis of Copper(II) Tetraphenylporphyrin
The most common method for synthesizing CuTPP involves the metalation of pre-synthesized H₂TPP.[1][3] However, one-pot syntheses, which proceed directly from the pyrrole and benzaldehyde precursors to the metallated porphyrin, have also been developed for efficiency.[4]
The key principle of metalation is the reaction of the free-base porphyrin with a copper(II) salt, such as copper(II) acetate, in a high-boiling point solvent like N,N-dimethylformamide (DMF).[1][3] DMF is an ideal solvent because it effectively dissolves both the porphyrin ligand and the metal salt, and its high boiling point (153 °C) provides the necessary thermal energy to overcome the activation barrier for metal insertion. During this process, the two inner protons of the porphyrin core are displaced by the Cu²⁺ ion, which then coordinates to the four pyrrole nitrogen atoms.[1]
Experimental Protocol: Synthesis of CuTPP
This protocol describes a standard laboratory procedure for the synthesis of CuTPP from H₂TPP.
-
Setup: In a 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 0.16 mmol of H₂TPP (100 mg).[1]
-
Dissolution: Add 20 mL of N,N-dimethylformamide (DMF) to the flask. Stir the mixture. Complete dissolution is not required at this stage.[1]
-
Metal Salt Addition: Add a molar excess of hydrated copper(II) acetate (Cu(OAc)₂·H₂O), typically 4-5 equivalents (0.80 mmol, 160 mg).[1] The excess copper salt helps drive the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. The solution will typically change color from the dark purple of H₂TPP to the characteristic reddish-purple of CuTPP. Reflux for at least 30-60 minutes to ensure complete metalation.
-
Crystallization and Isolation: Cool the reaction mixture to room temperature. The product may begin to crystallize. Add an equal volume of methanol or water to the cooled solution to fully precipitate the CuTPP product, as it is less soluble in this mixed solvent system.[1]
-
Filtration and Washing: Collect the purple crystals by vacuum filtration.[4] Wash the crystals sequentially with small portions of DMF/water to remove unreacted copper acetate, followed by methanol to remove DMF and other polar impurities.[1][4]
-
Drying: Dry the purified CuTPP crystals in a vacuum oven or desiccator.[4] Typical yields are often moderate due to the multi-step nature of porphyrin synthesis and purification losses.[5]
Purification and Crystallization for X-ray Analysis
For definitive structural analysis, the synthesized powder must be re-crystallized to form large, defect-free single crystals.
Experimental Protocol: Column Chromatography and Crystallization
-
Purification: The crude CuTPP product is often purified via column chromatography using a silica gel or alumina stationary phase.[1][4] The product is dissolved in a minimal amount of a non-polar solvent like dichloromethane (DCM) or chloroform. The less polar CuTPP will elute more quickly than any remaining polar impurities or unreacted H₂TPP.[5]
-
Crystallization: Single crystals are typically grown by slow evaporation or vapor diffusion.
-
Slow Evaporation: A concentrated solution of purified CuTPP in a solvent like DCM or a chloroform/methanol mixture is left in a loosely capped vial, allowing the solvent to evaporate over several days to weeks, yielding well-formed crystals.
-
Vapor Diffusion: A concentrated solution of CuTPP in a solvent like DCM is placed in a small vial. This vial is then placed inside a larger, sealed jar containing a less volatile "anti-solvent" in which CuTPP is poorly soluble, such as hexane or methanol. The slow diffusion of the anti-solvent vapor into the CuTPP solution gradually reduces its solubility, promoting slow, ordered crystal growth.
-
Workflow for CuTPP Synthesis and Structural Characterization
Caption: Workflow from synthesis to structural elucidation of CuTPP.
Structural Confirmation and Characterization
Before proceeding to single-crystal analysis, the identity and purity of the bulk CuTPP sample are confirmed using a suite of characterization techniques.
-
UV-Visible Spectroscopy: This is one of the most informative techniques for porphyrin characterization. The electronic spectrum is dominated by π-π* transitions within the aromatic macrocycle. CuTPP exhibits a very intense absorption band known as the Soret (or B) band near 427 nm and two weaker Q-bands at higher wavelengths (typically around 538 nm and 620 nm).[4][6] The reduction from four Q-bands in the free-base H₂TPP to two in CuTPP is a hallmark of metal insertion, which increases the molecule's symmetry from D₂h to approximately D₄h.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy confirms the formation of the porphyrin macrocycle and the success of metalation. Key vibrational peaks include the pyrrole ring "breathing" mode around 999 cm⁻¹ and C-N stretching vibrations.[4] Crucially, the disappearance of the N-H stretching vibration (typically seen around 3300-3400 cm⁻¹ in H₂TPP) confirms the displacement of the inner protons and the coordination of the copper ion.
-
X-ray Powder Diffraction (XRPD): XRPD is used to analyze the bulk crystalline nature of the synthesized powder. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase and can be compared to patterns calculated from single-crystal data to confirm phase purity.[4][7]
-
Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. A close match between the experimental values and the calculated values for the chemical formula of CuTPP (C₄₄H₂₈N₄Cu) confirms its elemental composition.[4]
The Crystal Structure of CuTPP: A Detailed Analysis
Single-crystal X-ray diffraction (SC-XRD) provides the definitive, atomic-resolution three-dimensional structure of CuTPP. The analysis reveals precise details about bond lengths, bond angles, molecular conformation, and how the molecules pack together in the solid state.
Molecular Geometry and Conformation
The molecular structure of CuTPP consists of a central copper(II) ion coordinated by the four nitrogen atoms of the tetraphenylporphyrin ligand.
-
Coordination Environment: The copper(II) ion sits in a nearly perfect square-planar coordination environment, defined by the four pyrrole nitrogen atoms (N_p).[8] The Cu-N bond distances are typically uniform.
-
Planarity of the Macrocycle: The 24-atom porphyrin core is nearly planar. However, minor deviations from planarity, often described as saddling or ruffling distortions, can occur to relieve steric strain. The copper atom itself may be slightly displaced from the mean plane of the four coordinating nitrogen atoms.[9][10] For example, in some related structures, this deviation can be on the order of 0.02-0.05 Å.[9][10]
-
Orientation of Phenyl Groups: The four meso-phenyl groups are not coplanar with the porphyrin macrocycle due to steric hindrance with the hydrogen atoms on the pyrrole rings (β-hydrogens). They are tilted out of the porphyrin plane. This tilting is a significant structural feature that influences how the molecules interact with each other in the crystal lattice.[11]
Molecular Structure of Copper(II) Tetraphenylporphyrin (CuTPP)
Caption: Schematic of the CuTPP molecular structure.
Crystallographic Data Summary
While numerous crystallographic studies of TPP derivatives exist, the fundamental parameters for CuTPP are well-established. The following table summarizes typical crystallographic data for CuTPP, though slight variations can exist depending on the specific crystalline polymorph obtained.
| Parameter | Typical Value/Description | Significance |
| Crystal System | Tetragonal | Indicates a high degree of symmetry in the crystal packing. |
| Space Group | I-42d | Defines the symmetry operations that relate molecules within the unit cell. |
| Unit Cell Dimensions | a = b ≈ 15 Å, c ≈ 14 Å | Defines the size and shape of the repeating unit of the crystal lattice. |
| Cu-N Bond Length | ~1.98 - 2.00 Å | Reflects the strong covalent interaction between the copper ion and the porphyrin nitrogen atoms. |
| Cu displacement from N₄ plane | ~0.02 - 0.05 Å[9][10] | A small displacement indicates a nearly perfect square-planar geometry, minimizing ring strain. |
| Phenyl Group Dihedral Angle | ~60-80° relative to porphyrin plane[11] | The significant tilt prevents a planar structure and dictates intermolecular packing possibilities. |
Molecular Packing and Intermolecular Interactions
The arrangement of individual CuTPP molecules into a stable, three-dimensional crystal lattice is governed by a network of non-covalent intermolecular interactions.[11] Unlike molecules with strong hydrogen bond donors or acceptors, the packing in CuTPP is dominated by weaker forces.
-
van der Waals Forces: These are the primary forces responsible for the overall cohesion of the crystal, arising from transient fluctuations in electron density.
-
C-H···π Interactions: The hydrogen atoms on the phenyl groups of one molecule can interact favorably with the electron-rich π-system of the porphyrin core of an adjacent molecule. These interactions play a crucial role in directing the orientation of neighboring molecules.[12]
-
π-π Stacking: While the bulky, tilted phenyl groups prevent the close, cofacial π-π stacking often seen in planar aromatic molecules, offset stacking arrangements between the porphyrin cores or between phenyl groups of adjacent molecules contribute to lattice stability.[13]
The interplay of these subtle interactions dictates the final crystal structure.[11] Understanding this packing is critical, as it influences solid-state properties such as charge carrier mobility and luminescence, which are essential for the application of CuTPP in electronic devices.[14][15]
Conclusion
The crystal structure of copper(II) tetraphenylporphyrin reveals a highly symmetric, robust molecule with a nearly square-planar copper(II) center tightly bound within a near-planar porphyrin macrocycle. The four meso-phenyl groups, tilted significantly out of the porphyrin plane, are a defining feature that prevents close packing and governs the landscape of intermolecular C-H···π and van der Waals interactions. This detailed structural knowledge, obtained through a rigorous process of synthesis, purification, and single-crystal X-ray diffraction, provides the fundamental framework for understanding the electronic, optical, and catalytic properties of CuTPP. It is this foundational understanding that enables researchers to rationally design new porphyrin-based materials for advanced applications in medicine, energy, and materials science.
References
-
Nadeem, S., et al. (2016). ONE POT SYNTHESES AND CHARACTERIZATION OF MESO- 5, 10, 15, 20-COPPER TETRAPHENYLPORPHYRIN. RASĀYAN Journal of Chemistry, 9(3), 309-314. [Link]
-
Scribd. (n.d.). Synthesis of Cu (II) - Tetraphenylporphinate. Retrieved from [Link]
-
ResearchGate. (2024). Spectra of copper (II) tetraphenyl porphyrin (blue) and zinc (II) tetraphenyl porphyrin (red) while dissolved in toluene. Retrieved from [Link]
-
Kadish, K. M., & Davis, D. G. (1972). Solution Characterization of Copper(II) and Silver(II) Porphyrins and the One-Electron Oxidation Products by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society, 94(1), 119-124. [Link]
-
Chernyadyev, A. Y., et al. (2022). Copper(II) meso-Tetraphenyl- and meso-Tetrafluorenyl Porphyrinates as Charge Carrier Transporting and Electroluminescent Compounds. Molecules, 27(5), 1599. [Link]
- Szafran, Z., Pike, R. M., & Singh, M. M. (1991). Bioinorganic Coordination Chemistry: Copper(II) Tetraphenylporphyrinate. In Microscale Inorganic Chemistry: A Comprehensive Laboratory Experience. John Wiley & Sons.
-
Thammasat University. (2018). synthesis and characterization of meso- tetraphenylporphyrin derivatives and their copper(ii) complexes. TU e-Thesis. [Link]
-
Soman, A., et al. (2014). Intermolecular Interactions in Fluorinated Tetraarylporphyrins: An Experimental and Theoretical Study. European Journal of Inorganic Chemistry, 2014(15), 2563-2572. [Link]
-
ResearchGate. (n.d.). Structures of (a) copper(II) tetrafluorenyl porphyrinate (CuTFP) and (b) copper(II) tetraphenyl porphyrinate (CuTPP). Retrieved from [Link]
-
Chmielewski, P. J., & Latos-Grażyński, L. (2000). Copper(II) Complexes of Inverted Porphyrin and Its Methylated Derivatives. Inorganic Chemistry, 39(25), 5649-5657. [Link]
-
Edusprouts. (2011). Lab Report on Synthesis of Cu(II) - Tetraphenylporphinate. Retrieved from [Link]
-
Cemil, H., et al. (2023). Synthesis, X-ray Structures, and Optical and Magnetic Properties of Cu(II) Octafluoro-octakisperfluoro(isopropyl)phthalocyanine. Inorganic Chemistry, 62(30), 11953-11964. [Link]
-
ResearchGate. (n.d.). XRD pattern of the CuTPP. Retrieved from [Link]
-
Cemil, H., et al. (2023). Synthesis, X-ray Structures, and Optical and Magnetic Properties of Cu(II) Octafluoro-octakisperfluoro(isopropyl)phthalocyanine: The Effects of Electron Addition and Fluorine Accretion. Inorganic Chemistry, 62(30), 11953-11964. [Link]
-
Supporting Information for Copper(II) tetrakis(pentafluorophenyl) porphyrin: Highly Active Copper-based Molecular Catalyst for Electrochemical CO₂ Reduction. (n.d.). Retrieved from [Link]
-
Fleischer, E. B., Miller, C. K., & Webb, L. E. (1964). The Structure of Copper Tetraphenylporphine. Journal of the American Chemical Society, 86(12), 2342-2347. [Link]
-
Scheidt, W. R., & Cheng, B. (2014). Intermolecular interactions in solid-state metalloporphyrins and their impacts on crystal and molecular structures. Dalton Transactions, 43(41), 15371-15386. [Link]
-
Maciejewska, D., et al. (2011). Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups. Acta Crystallographica Section B: Structural Science, 67(Pt 6), 557-566. [Link]
-
ResearchGate. (n.d.). The molecular structure of CuTPP and various solvents used in experiments. Retrieved from [Link]
-
Nienhaus, L. (2024). Intermolecular Interactions and their Implications in Solid-State Photon Interconversion. CHIMIA International Journal for Chemistry, 78(3), 114-120. [Link]
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Solubility Architecture of Copper(II) Tetraphenylporphyrin (CuTPP)
A Technical Guide for Organic Phase Applications
Executive Summary
Copper(II) meso-tetraphenylporphyrin (CuTPP) represents a cornerstone in metalloporphyrin chemistry, utilized extensively in biomimetic catalysis, photovoltaic devices, and photodynamic therapy (PDT) research.[1] However, its rigid, planar aromatic structure creates a high lattice energy barrier, making dissolution a kinetic challenge despite favorable thermodynamic parameters in non-polar solvents. This guide moves beyond basic solubility tables to provide a mechanistic understanding of CuTPP solvation, validated quantification protocols, and purification workflows designed to ensure experimental reproducibility.
Molecular Architecture & Solubility Mechanics[1]
To master CuTPP solubility, one must understand the competition between Solvation Energy (
-
The Planar Challenge: CuTPP belongs to the
point group. Its macrocycle is flat, facilitating strong stacking interactions between molecules. This stacking acts like a "molecular zipper," resisting solvent penetration. -
The Hydrophobic Periphery: The four phenyl rings are twisted relative to the porphyrin plane (approx. 60–90°), preventing infinite stacking but creating a hydrophobic shell. This dictates that CuTPP is lipophilic .
-
The Metal Center: The Cu(II) center is square planar. While it can accept axial ligands (forming 5- or 6-coordinate species), it is less Lewis-acidic than Zn(II) or Mg(II) porphyrins.[1] Therefore, solubility is driven more by London dispersion forces (solvent-solute interaction) than by specific axial coordination.[1]
Visualization: The Solvation Pathway
The following diagram illustrates the kinetic barrier to dissolution caused by aggregation.
Figure 1: The kinetic pathway from solid crystal to solvated monomer.[1] Note that without sufficient energy (sonication/heat), the system may stall at the intercalation stage.
Solvent Compatibility Matrix
The following data consolidates solubility behavior based on dielectric constant (
| Solvent Class | Specific Solvent | Solubility Rating | Primary Interaction Mechanism | Usage Recommendation |
| Halogenated | Dichloromethane (DCM) | Excellent | Dispersion + Dipole | Standard solvent for synthesis & spectroscopy.[1] |
| Chloroform ( | Excellent | Dispersion + H-bond donor | Preferred for NMR ( | |
| Chlorobenzene | High | High-boiling point applications.[1] | ||
| Aromatic | Toluene | High | Ideal for reflux reactions; forms solvates.[1] | |
| Benzene | High | Avoid due to toxicity; substitute with Toluene.[1] | ||
| Polar Aprotic | DMF / DMSO | Moderate | Dipole-Dipole | Used for biological assays; may cause aggregation.[1] |
| Acetone | Low | Dipole | Poor solvent; use for washing glassware. | |
| Alcohols | Methanol / Ethanol | Insoluble | H-bonding network | Crucial antisolvent for recrystallization.[1] |
| Aliphatic | Hexane / Pentane | Insoluble | Weak Dispersion | Used to precipitate CuTPP from DCM. |
Critical Insight: While CuTPP dissolves in DMF, the solution often exhibits broadened Soret bands indicating aggregation. For spectroscopic precision, always prioritize Halogenated or Aromatic solvents [1].
Analytical Determination: UV-Vis Quantification
Quantifying CuTPP concentration gravimetrically is prone to error due to static electricity affecting the light powder. UV-Vis spectroscopy is the self-validating standard.[1]
The Protocol
-
Preparation: Dissolve
1 mg CuTPP in 10 mL spectroscopic grade DCM (Stock Solution A). -
Sonication: Sonicate for 5 minutes to ensure breakdown of micro-aggregates.
-
Dilution: Dilute 100
L of Stock A into 3 mL DCM. -
Measurement: Scan 350–700 nm.
-
Calculation: Apply Beer-Lambert Law (
) using the Soret Band.
Reference Data for Calibration
-
Soret Band (
): 414–417 nm (Solvent dependent)[1] -
Molar Extinction Coefficient (
): [1]-
Note: Literature values vary significantly based on aggregation. A reliable baseline for monomeric CuTPP in DCM is
[2].[1] -
Self-Validation Check: If your measured
is , your sample is likely aggregated or impure.
-
Practical Workflow: Purification via Recrystallization[1][2][3][4]
Commercial CuTPP often contains traces of free-base porphyrin (
Step-by-Step Methodology
-
Dissolution: Dissolve crude CuTPP in a minimum volume of
or DCM. Heat gently (40°C) if necessary, then filter through a 0.45 m PTFE syringe filter to remove insoluble dust. -
The Interface: Transfer the filtrate to a narrow glass vial or tube.
-
Antisolvent Addition: Carefully layer Methanol (MeOH) on top of the DCM solution.
-
Technique: Tilt the vial and let MeOH drip slowly down the side. Do not mix. You want a distinct phase boundary.
-
Ratio: 1:2 (DCM:MeOH).
-
-
Diffusion: Seal the vial and leave undisturbed in a dark, vibration-free zone for 24–48 hours.
-
Harvest: As MeOH diffuses into the DCM, the solubility limit decreases slowly, growing large, pure purple crystals.
-
Wash: Decant the liquid and wash crystals with cold MeOH.
Figure 2: The "Layering" recrystallization workflow.[1] This diffusion-controlled method minimizes the trapping of impurities inside the crystal lattice.
Troubleshooting & Optimization
Issue: Broadened Soret Band (Aggregation)
-
Cause: High concentration or use of polar solvents (MeOH, Water) causing
stacking (H-aggregates).[1] -
Solution: Add 1-5% Pyridine or TFA (Trifluoroacetic acid) to the solvent system. Pyridine coordinates axially to the Copper, sterically disrupting the stacks and sharpening the spectrum [3].
Issue: Low Solubility in Toluene
-
Cause: High lattice energy of the dry powder.
-
Solution: "Wet" the powder with a drop of DCM before adding Toluene. The DCM acts as a solubility bridge, breaking the lattice initially to allow Toluene to solvate the monomers.
References
-
Lindsey, J. S. (2000). Synthesis of meso-substituted porphyrins. In The Porphyrin Handbook (Vol. 1). Academic Press. [1]
-
Kim, D., et al. (2017).[2] Femtosecond-Resolved Excited State Relaxation Dynamics of Copper (II) Tetraphenylporphyrin (CuTPP). Scientific Reports, 7, 16865.[2] [Link]
-
Adler, A. D., Longo, F. R., et al. (1967). On the preparation of metalloporphyrins. Journal of Inorganic and Nuclear Chemistry, 32(7), 2443-2445.[1]
-
ChemRxiv. (2023). Developing solvent-solubility prediction of tetraphenylporphyrin derivatives. [Link]
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Electrochemical Behavior of 5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II) (CuTPP)
A Technical Guide for Researchers and Drug Development Professionals[1]
Executive Summary
The electrochemical profile of 5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II) (CuTPP) is distinct among metalloporphyrins due to the high stability of its
This guide provides a rigorous analysis of the redox mechanisms, experimental protocols, and catalytic applications of CuTPP. It is designed to allow researchers to replicate characterization workflows and leverage CuTPP’s unique electronic structure in sensing and electrocatalysis.
Molecular Architecture & Electronic Basis
To interpret the electrochemistry of CuTPP, one must first understand its electronic ground state.
-
Symmetry:
(Square Planar).[1] -
Metal Center: Copper(II) (
).[1] -
Ligand Field: The porphyrin macrocycle acts as a strong-field tetradentate dianionic ligand (
).[1]
In the square planar geometry, the
-
Oxidation: Removing an electron from the metal (
) is energetically prohibitive within standard potential windows. Oxidation occurs at the porphyrin -system (HOMO, or ).[1] -
Reduction: Adding an electron to the metal (
) is difficult because the orbital is high energy. Reduction typically occurs at the porphyrin -system (LUMO, ).
Key Insight: The "electrochemical silence" of the copper center in organic solvents is a defining feature. Metal-centered redox events are usually only observed in specific axial-coordinating media or solid-state configurations.[1]
Electrochemical Characterization (Cyclic Voltammetry)
Redox Mechanism
In non-aqueous solvents (e.g., Dichloromethane, DMF), CuTPP exhibits two reversible one-electron oxidations and two reversible one-electron reductions.[1]
The Redox Pathway:
Sources
An In-depth Technical Guide to the Magnetic Properties of Copper(II) Tetraphenylporphyrin (CuTPP)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Copper(II) Tetraphenylporphyrin (CuTPP) stands as a molecule of significant interest across a spectrum of scientific disciplines, from materials science to medicinal chemistry. Its unique electronic structure and accessible paramagnetic state make it a versatile platform for fundamental research and a potential candidate for various applications, including catalysis, sensor technology, and as a paramagnetic probe in biomedical imaging. This guide provides a comprehensive technical overview of the magnetic properties of the CuTPP complex, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness its potential. As a senior application scientist, the following narrative is structured to not only present established methodologies but also to elucidate the underlying principles that govern the magnetic behavior of this fascinating molecule.
The Heart of the Matter: The Paramagnetism of CuTPP
The magnetic properties of CuTPP originate from the presence of a single unpaired electron in the 3d orbital of the central copper(II) ion. This d⁹ configuration gives rise to a spin state of S = 1/2, rendering the complex paramagnetic. This intrinsic paramagnetism is the focal point of our investigation, as it dictates the complex's response to an external magnetic field and provides a sensitive probe of its local environment. Understanding and characterizing this paramagnetism is paramount for its application in fields where magnetic handles are crucial.
Synthesis and Purity: The Foundation of Reliable Magnetic Studies
The reliability of any magnetic measurement is contingent upon the purity and structural integrity of the sample. Therefore, a robust and reproducible synthesis protocol is the essential first step.
Synthesis of Copper(II) Tetraphenylporphyrin (CuTPP)
A well-established and commonly employed method for the synthesis of CuTPP is a two-step process involving the initial synthesis of the free-base tetraphenylporphyrin (H₂TPP) followed by metallation with a copper(II) salt.
Part A: Synthesis of meso-Tetraphenylporphyrin (H₂TPP)
The synthesis of H₂TPP is typically achieved through the condensation of pyrrole and benzaldehyde in a suitable solvent, such as propanoic acid, under reflux. The reaction proceeds via an electrophilic substitution mechanism, leading to the formation of the porphyrin macrocycle.
Part B: Metallation with Copper(II)
The free-base porphyrin is subsequently metalated by refluxing with a copper(II) salt, commonly copper(II) acetate, in a high-boiling solvent like N,N-dimethylformamide (DMF). The progress of the reaction can be monitored by the disappearance of the characteristic fluorescence of the free-base porphyrin under UV light.
Purification and Characterization
Purification of the crude CuTPP product is crucial to remove any unreacted starting materials or byproducts. This is typically achieved by column chromatography on silica gel or alumina, followed by recrystallization. The purity and identity of the synthesized CuTPP should be rigorously confirmed by a suite of analytical techniques:
-
UV-Vis Spectroscopy: To confirm the characteristic Soret and Q-bands of the metalloporphyrin.
-
FTIR Spectroscopy: To identify the vibrational modes of the porphyrin macrocycle and the absence of N-H stretches from the free-base precursor.
-
¹H NMR Spectroscopy: While the paramagnetism of Cu(II) broadens the proton signals, it can still be used to confirm the overall structure and purity.
-
Elemental Analysis: To verify the empirical formula of the complex.
Experimental Protocol: Synthesis of CuTPP
Caption: Workflow for the synthesis and purification of CuTPP.
Probing the Magnetic Landscape: Experimental Techniques
A multi-pronged experimental approach is necessary to fully elucidate the magnetic properties of CuTPP. The primary techniques employed are Electron Paramagnetic Resonance (EPR) Spectroscopy, Superconducting Quantum Interference Device (SQUID) Magnetometry, and Paramagnetic Nuclear Magnetic Resonance (NMR) Spectroscopy.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique that directly probes the unpaired electron in the Cu(II) center. For a powdered or frozen solution sample of CuTPP, the EPR spectrum provides crucial information about the electronic structure and the local coordination environment of the copper ion.
Key Parameters from EPR:
-
g-tensor (gₓ, gᵧ, g₂): The g-tensor reflects the interaction of the unpaired electron's spin with the external magnetic field. Its anisotropy provides information about the symmetry of the ligand field around the copper ion. For CuTPP, with its square planar geometry, we typically observe an axial spectrum with g₂ > gₓ ≈ gᵧ.
-
Hyperfine Coupling Constant (A-tensor): The A-tensor describes the interaction between the electron spin and the nuclear spin of the copper atom (⁶³Cu and ⁶⁵Cu, both with I = 3/2). This interaction splits the EPR signal into a characteristic four-line pattern for each g-component. The magnitude of the hyperfine coupling provides insight into the covalency of the Cu-N bonds and the nature of the ground electronic state.
Experimental Protocol: EPR Spectroscopy of CuTPP Powder
-
Sample Preparation: A small amount of finely ground, high-purity CuTPP powder is packed into a quartz EPR tube.
-
Instrument Settings (X-band):
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: ~1-10 mW (to avoid saturation)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.1-0.5 mT (optimized for resolution)
-
Temperature: 77 K (liquid nitrogen) or lower (liquid helium) to reduce spin-lattice relaxation and improve spectral resolution.
-
-
Data Acquisition: The magnetic field is swept, and the first derivative of the microwave absorption is recorded.
-
Data Analysis: The experimental spectrum is simulated using software to extract the precise g- and A-tensor values.
Caption: Experimental workflow for EPR spectroscopy of CuTPP.
Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID magnetometry is an extremely sensitive technique used to measure the bulk magnetic properties of a material. For CuTPP, it allows for the determination of the magnetic susceptibility as a function of temperature and applied magnetic field.
Key Information from SQUID Magnetometry:
-
Magnetic Susceptibility (χ): This measurement quantifies the degree of magnetization of CuTPP in response to an applied magnetic field.
-
Curie-Weiss Law: The temperature dependence of the magnetic susceptibility of a paramagnetic material like CuTPP often follows the Curie-Weiss law (χ = C / (T - θ)). Fitting the experimental data to this law yields the Curie constant (C), which is related to the effective magnetic moment (μ_eff), and the Weiss constant (θ), which provides information about intermolecular magnetic interactions. For isolated CuTPP molecules, θ is expected to be close to zero.
Experimental Protocol: SQUID Magnetometry of CuTPP Powder
-
Sample Preparation: A precisely weighed amount of CuTPP powder (typically a few milligrams) is packed into a gelatin capsule or a straw.
-
Measurement Procedure:
-
The sample is placed in the SQUID magnetometer.
-
Temperature Dependence: The magnetic moment is measured at a constant, low magnetic field (e.g., 0.1 T) over a wide temperature range (e.g., 2-300 K). Both zero-field-cooled (ZFC) and field-cooled (FC) measurements are typically performed to check for any magnetic ordering or spin-glass behavior.
-
Field Dependence: The magnetic moment is measured as a function of the applied magnetic field at a constant low temperature (e.g., 2 K).
-
-
Data Analysis: The raw data (magnetic moment) is converted to molar magnetic susceptibility (χ_M). The temperature-dependent data is plotted as 1/χ_M vs. T and fitted to the Curie-Weiss law to extract the effective magnetic moment and the Weiss constant.
Caption: Workflow for SQUID magnetometry of CuTPP.
Paramagnetic Nuclear Magnetic Resonance (NMR) Spectroscopy
While the paramagnetism of Cu(II) leads to significant broadening of NMR signals, making high-resolution spectra challenging to obtain, paramagnetic NMR can still provide valuable information about the electronic structure and spin delocalization in CuTPP. The interaction of the nuclear spins with the unpaired electron spin results in large chemical shift changes (paramagnetic shifts) and enhanced nuclear relaxation rates.
Insights from Paramagnetic NMR:
-
Hyperfine Shifts: The paramagnetic shifts observed for the protons and carbons of the porphyrin ligand are a direct measure of the spin density at those nuclei. This provides a detailed map of how the unpaired electron from the copper ion is delocalized onto the porphyrin macrocycle.
-
Nuclear Relaxation: The enhanced relaxation rates (1/T₁ and 1/T₂) are proportional to the inverse sixth power of the distance between the nucleus and the paramagnetic center. This can be used to obtain structural information, particularly in solution.
Experimental Considerations for Paramagnetic NMR of CuTPP:
-
Solvent: A non-coordinating, deuterated solvent is required.
-
Concentration: A balance must be struck between having enough sample for a good signal-to-noise ratio and avoiding excessive intermolecular paramagnetic broadening.
-
Pulse Sequences: Specialized pulse sequences may be necessary to acquire spectra with acceptable resolution due to the rapid relaxation.
-
Solid-State NMR: Solid-state paramagnetic NMR can also be employed to study the magnetic properties of CuTPP in the crystalline state.
Theoretical Modeling: A Computational Lens on Magnetism
Density Functional Theory (DFT) has emerged as a powerful tool for complementing experimental studies of the magnetic properties of transition metal complexes. For CuTPP, DFT calculations can provide valuable insights into its electronic structure and predict its magnetic parameters.
Key DFT Calculations for CuTPP:
-
Geometry Optimization: To obtain the minimum energy structure of the complex.
-
Electronic Structure Calculation: To determine the molecular orbitals and the distribution of the unpaired electron (spin density).
-
Calculation of Magnetic Parameters:
-
g-tensor: Can be calculated and compared with experimental EPR data.
-
Hyperfine Coupling Constants (A-tensor): Can be calculated to aid in the interpretation of EPR spectra.
-
Magnetic Anisotropy: DFT can be used to calculate the magnetic anisotropy of the complex, which is important for understanding its behavior in magnetic fields.
-
By comparing the calculated parameters with experimental results, a more complete and nuanced understanding of the magnetic properties of CuTPP can be achieved.
The Influence of the Solid State: Crystal Packing and Intermolecular Interactions
In the solid state, the magnetic properties of CuTPP can be influenced by intermolecular interactions. The way the molecules pack in the crystal lattice can lead to weak magnetic exchange interactions between neighboring copper centers.
-
Crystal Structure: The single-crystal X-ray diffraction structure of CuTPP reveals the precise arrangement of the molecules in the solid state. This information is crucial for understanding the distances and orientations between paramagnetic copper centers.
-
Intermolecular Interactions: The Weiss constant (θ) obtained from SQUID magnetometry can provide an indication of the nature and strength of these intermolecular magnetic interactions. A small, non-zero θ value would suggest weak ferromagnetic or antiferromagnetic coupling between adjacent CuTPP molecules. Hirshfeld surface analysis can also be used to visualize and quantify these intermolecular contacts.
Data Summary and Interpretation
| Parameter | Technique | Typical Value/Observation for CuTPP | Information Gained |
| g-tensor | EPR | Axial, g‖ > g⊥ ≈ gₑ | Square planar coordination geometry |
| A-tensor (Cu) | EPR | Anisotropic, A‖ > A⊥ | Covalency of Cu-N bonds, ground state |
| μ_eff | SQUID | ~1.73 μB | Confirms S = 1/2 spin state |
| θ | SQUID | Close to 0 K | Minimal intermolecular magnetic interactions |
| Paramagnetic Shifts | NMR | Large shifts for porphyrin protons | Spin delocalization onto the macrocycle |
Conclusion and Future Directions
This in-depth technical guide has provided a comprehensive overview of the magnetic properties of the CuTPP complex, from its synthesis and characterization to the advanced experimental and theoretical techniques used to probe its paramagnetism. The interplay between the electronic structure of the copper(II) ion and the porphyrin macrocycle gives rise to a rich set of magnetic phenomena that can be precisely characterized.
For researchers and scientists, a thorough understanding of these magnetic properties is the key to unlocking the full potential of CuTPP in various applications. For drug development professionals, the ability to use CuTPP as a paramagnetic probe relies on a detailed knowledge of its magnetic behavior in different environments.
Future research in this area will likely focus on:
-
Modulating Magnetic Properties: Synthesizing derivatives of CuTPP with different peripheral substituents to tune its electronic and magnetic properties for specific applications.
-
Advanced EPR Techniques: Utilizing pulsed EPR techniques to gain even more detailed information about the local environment of the copper ion.
-
In Situ Studies: Investigating the magnetic properties of CuTPP in more complex environments, such as incorporated into larger biomolecules or functional materials.
-
Refined Theoretical Models: Developing more accurate computational models to predict the magnetic properties of CuTPP and its derivatives with even greater precision.
By continuing to explore the magnetic landscape of CuTPP, the scientific community will undoubtedly uncover new and exciting applications for this versatile and fascinating molecule.
References
-
Pasenkiewicz-Gierula, M., Subczynski, W. K., & Antholine, W. E. (1998). Oriented Self-Association of Copper(II) Tetraphenylporphine in Liquid-Crystalline Lipid Bilayer Membranes: An EPR Study. Journal of the American Chemical Society, 120(46), 12096-12103. [Link]
-
Nadeem, S., et al. (2016). ONE POT SYNTHESES AND CHARACTERIZATION OF MESO- 5, 10, 15, 20-COPPER TETRAPHENYLPORPHYRIN. RASĀYAN Journal of Chemistry, 9(3), 309-314. [Link]
- S. J. Lippard, J. M. Berg, (1994). Bioinorganic Coordination Chemistry: Copper(II) Tetraphenylporphyrinate. In Principles of Bioinorganic Chemistry. University Science Books.
-
Edusprouts. (2011, November 12). Lab Report on Synthesis of Cu(II) - Tetraphenylporphinate. [Link]
-
ResearchGate. (n.d.). SQUID magnetometry measurements. a) Temperature‐dependent normalized...[Link]
-
Thammasat University. (n.d.). synthesis and characterization of meso- tetraphenylporphyrin derivatives and their copper(ii) complexes. TU e-Thesis. [Link]
-
Watson-Sanders, B. D., et al. (2025). Crystal structures of metalloporphyrin complexes. Effects of Fe(III)-halide bond lengths and intermolecular interactions on crystal packing. Journal of Porphyrins and Phthalocyanines. [Link]
-
ResearchGate. (n.d.). SQUID magnetometry investigations of the temperature and field dependence of the magnetization of the heterostructure with 4 MLs thick spacer and capping layers. [Link]
-
Forschungszentrum Jülich. (2023, October 23). π conjugation: a key to magnetic anisotropy preservation in highly reactive porphyrins. [Link]
-
Pell, A. J., et al. (2019). Paramagnetic NMR in Solution and the Solid State. Progress in Nuclear Magnetic Resonance Spectroscopy, 111, 1-137. [Link]
- van Wüllen, C. (2009). DFT calculation of magnetic anisotropies for multinuclear complexes with antiferromagnetic coupling. The Journal of Chemical Physics, 130(19), 194109.
-
ResearchGate. (n.d.). EPR spectrum of powder CuTP (black line) measured in Q‐Band with the...[Link]
-
Supporting Information Copper(II) tetrakis(pentafluorophenyl) porphyrin: Highly Active Copper-based Molecular Catalyst for Electrochemical CO2 Reduction. (n.d.). [Link]
- Lázaro, J. M., et al. (2021). Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester
Methodological & Application
Introduction: The Imperative for Sustainable Fuels
An Application Guide to Utilizing Copper(II) meso-tetraphenylporphyrin (CuTPP) in Photocatalytic Hydrogen Production
The global pursuit of clean and sustainable energy has catalyzed extensive research into artificial photosynthesis, a process that mimics nature to convert solar energy into chemical fuels.[1] Among the most promising avenues is photocatalytic water splitting to produce hydrogen (H₂), a high-energy, clean-burning fuel.[2][3][4][5] This process hinges on the development of efficient and robust photocatalytic systems. Porphyrins and their metal complexes, often called "pigments of life," have emerged as exceptional candidates for light-harvesting components due to their strong absorption in the visible light spectrum, high chemical and thermal stability, and tunable electronic properties.[6][7]
This document serves as a detailed technical guide for researchers and scientists on the application of Copper(II) meso-tetraphenylporphyrin (CuTPP), a prominent metalloporphyrin, in photocatalytic hydrogen production. We will delve into the fundamental principles governing its photocatalytic activity, provide validated, step-by-step experimental protocols, and outline the necessary data analysis to rigorously evaluate system performance.
Part 1: Fundamental Principles of the CuTPP Photocatalytic System
A successful photocatalytic hydrogen evolution system is a multicomponent ensemble where each part plays a critical role. The process can be deconstructed into three fundamental steps: (1) light absorption by the photosensitizer, (2) charge separation and transfer, and (3) the catalytic reduction of protons to molecular hydrogen.[3]
The Mechanism: How CuTPP Converts Light into Chemical Energy
CuTPP functions as the primary photosensitizer, initiating the entire process. Its mechanism is rooted in its photophysical properties:
-
Photoexcitation: Upon irradiation with visible light, the extensive π-conjugated system of the CuTPP molecule absorbs a photon, promoting an electron from its ground state (S₀) to a short-lived excited singlet state (S₁).[8]
-
Intersystem Crossing: The electron in the S₁ state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁). This extended lifetime is crucial as it allows sufficient time for the excited molecule to participate in electron transfer reactions.[8][9]
-
Electron Transfer (Quenching): The excited CuTPP (CuTPP*) in the T₁ state is now a potent redox agent. It can initiate the catalytic cycle through two primary pathways:
-
Reductive Quenching: CuTPP* donates its excited electron to a suitable acceptor (like a co-catalyst or proton), becoming an oxidized radical cation (CuTPP•⁺).
-
Oxidative Quenching: CuTPP* accepts an electron from a sacrificial electron donor, forming a reduced radical anion (CuTPP•⁻).[9] This is often the more prevalent pathway in H₂ evolution systems.
-
The central copper ion is not merely a spectator; it influences the electronic structure and the lifetime of the excited state, thereby modulating the photocatalytic efficiency.[9][10]
Diagram: The Photocatalytic Cycle of CuTPP
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Photocatalytic water splitting - Wikipedia [en.wikipedia.org]
- 5. Enhanced photocatalytic hydrogen production via water splitting using cobalt-based organic nanofibers under visible light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethesisarchive.library.tu.ac.th [ethesisarchive.library.tu.ac.th]
- 7. mdpi.com [mdpi.com]
- 8. Recent applications of porphyrins as photocatalysts in organic synthesis: batch and continuous flow approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. Bot Verification [rasayanjournal.co.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Catalytic Efficiency of Copper(II) meso-Tetraphenylporphyrin (CuTPP)
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Copper(II) meso-Tetraphenylporphyrin (CuTPP). This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the application of CuTPP as a catalyst. Our goal is to help you maximize its catalytic efficiency, ensure reproducibility, and overcome experimental hurdles.
Troubleshooting Guide: From Synthesis to Catalysis
This section addresses specific issues in a question-and-answer format, providing a logical flow for diagnosing and resolving problems.
Issue 1: My CuTPP-catalyzed reaction shows very low or no conversion.
This is a common starting problem that can stem from the catalyst itself or the reaction setup. Let's break down the potential causes.
Potential Cause A: Catalyst Quality and Purity
-
Question: I followed a synthesis protocol, but how do I know if my catalyst is pure and active?
-
Answer: The activity of CuTPP is critically dependent on its purity. Incomplete metallation or residual starting materials from the synthesis can inhibit or prevent catalysis. The synthesis of tetraphenylporphyrin (H₂TPP) followed by metallation is a common route, and impurities can arise at either stage.[1]
Troubleshooting Steps:
-
Verify Metallation: The most reliable way to confirm the successful synthesis of CuTPP is through UV-Visible spectroscopy. The free-base porphyrin (H₂TPP) has a characteristic Soret band around 419 nm and four smaller Q-bands in the 500-700 nm region. Upon successful copper insertion, the symmetry of the molecule changes from D₂h to D₄h, resulting in a slight shift of the Soret band (to ~416-427 nm) and a reduction of the Q-bands to just two (~538 nm and 620 nm).[2][3] The disappearance of the four Q-bands is a strong indicator of complete metallation.
-
Purification is Crucial: If your UV-Vis spectrum shows residual H₂TPP, the catalyst must be repurified. Column chromatography using silica gel or alumina is a standard and effective method.[2][4] A typical elution might start with a non-polar solvent like hexane and gradually increase polarity with a solvent like dichloromethane or toluene to separate the more polar CuTPP from the less polar H₂TPP.[3]
-
Characterize Thoroughly: Beyond UV-Vis, Fourier-Transform Infrared (FTIR) spectroscopy can confirm the structure. The N-H stretch present in H₂TPP (around 3320 cm⁻¹) should be absent in the CuTPP spectrum, confirming the replacement of the inner protons with the copper ion.[5]
-
Potential Cause B: Inactive Catalyst or Suboptimal Conditions
-
Question: My catalyst is pure, but the reaction still isn't working. What else could be wrong?
-
Answer: Even a pure catalyst requires the right environment to function optimally. The choice of solvent, temperature, and atmosphere can dramatically impact performance.
Troubleshooting Steps:
-
Atmosphere Control: Many catalytic reactions involving metalloporphyrins are sensitive to oxygen. The active catalytic species can be oxidized to an inactive state, or oxygen can participate in unwanted side reactions.[6] Unless the reaction is an oxidation, conducting it under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Solvent Selection: The solvent not only dissolves reactants but can also coordinate to the catalyst's metal center as an axial ligand. This coordination can modulate the electronic properties and, consequently, the reactivity of the Cu(II) center.[7][8] If your reaction is sluggish, screen a variety of solvents with different coordinating abilities (e.g., non-coordinating like dichloromethane vs. weakly coordinating like THF).
-
Concentration & Temperature: Ensure that reactant concentrations are appropriate. For bimolecular reactions, low concentrations can lead to slow kinetics.[6] Temperature is another critical parameter; while higher temperatures often increase reaction rates, they can also accelerate catalyst decomposition.[9][10] An optimization study to find the ideal temperature balance is often necessary.
-
Issue 2: My reaction starts well, but the catalyst deactivates quickly.
Catalyst deactivation is a significant challenge, particularly in homogeneous systems. Understanding the mechanism of deactivation is key to preventing it.[11][12]
Potential Cause A: Oxidative Degradation
-
Question: My purple catalyst solution is turning colorless or brown, and activity has stopped. What is happening?
-
Answer: The porphyrin macrocycle, despite being a robust aromatic system, is susceptible to oxidative degradation, especially under harsh reaction conditions. This process breaks down the conjugated π-system, leading to a loss of color and catalytic activity.[13]
Troubleshooting Steps:
-
Inert Atmosphere: As mentioned previously, rigorously excluding oxygen by working under a nitrogen or argon atmosphere is the first line of defense against oxidative destruction.
-
Reagent Purity: Ensure your substrates and solvents are free from peroxides or other oxidizing impurities.
-
Immobilization: A highly effective strategy to prevent self-destruction is to immobilize the CuTPP catalyst onto a solid support.[13] This isolates the catalytic centers from each other, preventing bimolecular destructive oxidation pathways where one catalyst molecule oxidizes another. Supports like polymers, silica, or layered double hydroxides have been used successfully.[13]
-
Potential Cause B: Aggregation and Dimerization
-
Question: I observe a decrease in activity at higher catalyst concentrations. Why?
-
Answer: In solution, metalloporphyrins can form non-covalent aggregates or even covalent µ-oxo dimers (especially relevant for iron and manganese porphyrins, but aggregation is a general concern).[13] These aggregated species often exhibit significantly lower catalytic activity than the monomeric catalyst.
Troubleshooting Steps:
-
Optimize Catalyst Loading: Systematically lower the catalyst concentration to find a regime where activity is maximal.
-
Consider Steric Hindrance: Modifying the tetraphenylporphyrin ligand with bulky substituents at the ortho-positions of the phenyl rings can sterically hinder the porphyrins from approaching each other, thus reducing aggregation.
-
Heterogenization: Immobilizing the catalyst on a support is again a powerful solution, as it physically separates the individual CuTPP molecules.[13]
-
Frequently Asked Questions (FAQs)
-
Q1: How can I improve the reusability of my CuTPP catalyst?
-
A1: The most effective method is to switch from a homogeneous to a heterogeneous system. Immobilizing CuTPP on a solid support (e.g., silica, polymers, or layered hydroxides) prevents catalyst leaching and allows for easy recovery by filtration after the reaction.[13] This not only improves reusability but can also enhance stability and prevent deactivation.[13]
-
-
Q2: What is the role of axial ligands and how can I use them to my advantage?
-
A2: Axial ligands are molecules that coordinate to the copper center perpendicular to the plane of the porphyrin ring. These ligands can significantly influence the electronic structure, redox potential, and steric environment of the catalytic site.[7][14][15] For example, electron-donating ligands can increase the electron density on the copper, which may be beneficial for certain reductive catalytic cycles. You can intentionally add coordinating molecules (like pyridine or imidazole) to the reaction mixture to act as co-catalysts or modulators of activity and selectivity.[7][16]
-
-
Q3: How do electron-withdrawing or -donating groups on the phenyl rings affect catalytic activity?
-
A3: Adding substituents to the peripheral phenyl rings is a common strategy to tune the catalyst's electronic properties. Electron-withdrawing groups (e.g., fluorine atoms as in CuTPFP) make the copper center more electron-deficient.[17] This can enhance its Lewis acidity and make it easier to reduce, which is beneficial for reactions like the electrochemical reduction of CO₂.[17] Conversely, electron-donating groups can enhance the catalyst's nucleophilicity.
-
-
Q4: What is the best way to store CuTPP?
-
A4: CuTPP is a stable solid.[18] It should be stored in a cool, dark place, preferably in a desiccator to protect it from moisture and light. For long-term storage, keeping it under an inert atmosphere is good practice.
-
Data Presentation & Protocols
Table 1: Key UV-Vis Spectroscopic Data for Catalyst Verification
This table provides reference values for the characteristic Soret and Q-bands used to confirm the identity and purity of H₂TPP and CuTPP in a non-coordinating solvent like dichloromethane or chloroform.
| Compound | Symmetry | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Reference(s) |
| H₂TPP | D₂h | ~419 | ~515, ~550, ~590, ~650 | [1][3] |
| CuTPP | D₄h | ~416 - 427 | ~538, ~620 | [1][2] |
Experimental Protocol 1: Synthesis and Purification of CuTPP
This protocol is a modified version of established literature procedures.[2][19]
Part A: Synthesis of meso-Tetraphenylporphyrin (H₂TPP)
-
Add propionic acid (e.g., 150 mL) to a round-bottom flask equipped with a reflux condenser.
-
Heat the propionic acid to reflux.
-
In a separate beaker, mix freshly distilled benzaldehyde (e.g., 5 mmol) and freshly distilled pyrrole (e.g., 5 mmol).
-
Add the aldehyde-pyrrole mixture dropwise to the refluxing propionic acid over 15 minutes.
-
Continue refluxing for 30-45 minutes. The solution will turn dark purple.
-
Allow the reaction to cool to room temperature. A purple crystalline precipitate will form.
-
Collect the crystals by vacuum filtration and wash them thoroughly with hot water and then with cold methanol to remove residual propionic acid and other impurities.
-
Dry the H₂TPP crystals in an oven at 100-110°C.
Part B: Metallation to form CuTPP
-
Dissolve the synthesized H₂TPP (e.g., 1 mmol) in a suitable high-boiling solvent like N,N-Dimethylformamide (DMF) or toluene in a round-bottom flask with a reflux condenser.[2]
-
Add an excess of a copper(II) salt, such as copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (e.g., 3-5 equivalents).
-
Reflux the mixture for 1-2 hours. Monitor the reaction progress using UV-Vis spectroscopy or TLC. The reaction is complete when the four Q-bands of H₂TPP are replaced by the two Q-bands of CuTPP.
-
Cool the reaction mixture. Remove the solvent using a rotary evaporator.
-
Purify the crude product using column chromatography (alumina or silica gel) with an appropriate solvent system (e.g., dichloromethane/hexane gradient) to separate the CuTPP from unreacted H₂TPP and excess metal salts.[2]
-
Collect the main purple fraction, evaporate the solvent, and dry the final CuTPP product under vacuum.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Catalytic Activity
Caption: A step-by-step workflow for diagnosing low catalytic activity.
Diagram 2: Common Deactivation Pathways for CuTPP Catalysts
Caption: Major mechanisms leading to the deactivation of CuTPP catalysts.
References
-
Nadeem, S., et al. (2016). ONE POT SYNTHESES AND CHARACTERIZATION OF MESO- 5, 10, 15, 20-COPPER TETRAPHENYLPORPHYRIN. RASĀYAN Journal of Chemistry, 9(3), 309-314. Available at: [Link]
-
Gonzalez, C. M. (2018). Synthesis, Characterization, and Application of Meso-Tetraphenyl Metalloporphyrin Photocatalysts under Visible Light. ScholarWorks @ UTRGV. Available at: [Link]
-
de Sousa, D. P., et al. (2015). Computational study on the effect of axial ligation upon the electronic structure of copper (II) porphyrinate. ResearchGate. Available at: [Link]
-
Lopes, A. D., & Guedes, A. (2016). Recent Advances in Solid Catalysts Obtained by Metalloporphyrins Immobilization on Layered Anionic Exchangers: A Short Review and Some New Catalytic Results. Molecules, 21(3), 296. Available at: [Link]
-
Growing Science. (n.d.). Copper (II) tetraphenylporphyrin. Available at: [Link]
-
Scribd. (n.d.). Synthesis of Cu (II) - Tetraphenylporphinate. Available at: [Link]
-
University of California, Berkeley. (n.d.). Bioinorganic Coordination Chemistry: Copper(II) Tetraphenylporphyrinate. Available at: [Link]
-
Buschbeck, R., Rüffer, T., & Lang, H. (2018). Supporting Information: Diaqua-β-Octaferrocenyltetraphenylporphyrin: A Multiredox-active and Air-stable 16π Non-Aromatic Porphyrin. The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterizations of CuNCP and CuTPP. Available at: [Link]
-
Dehaudt, J., et al. (2023). A greener tetraphenylporphyrin synthesis and metallation: an undergraduate teaching experiment. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of CuTPP. Available at: [Link]
-
Boral, S., et al. (2020). Copper(II) tetrakis(pentafluorophenyl)porphyrin: Highly Active Copper-based Molecular Catalyst for Electrochemical CO2 Reduction. The Royal Society of Chemistry. Available at: [Link]
-
Fashion Sustainability Directory. (2025). Catalyst Deactivation Mechanisms. Available at: [Link]
-
Thammasat University. (n.d.). synthesis and characterization of meso- tetraphenylporphyrin derivatives and their copper(ii) complexes. TU e-Thesis. Available at: [Link]
-
Boral, S., et al. (2020). Supporting Information: Copper(II) tetrakis(pentafluorophenyl)porphyrin: Highly Active Copper-based Molecular Catalyst for Electrochemical CO2 Reduction. The Royal Society of Chemistry. Available at: [Link]
-
de Freitas, F. A., et al. (2016). Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks. Molecules, 21(8), 1015. Available at: [Link]
-
Science and Education Publishing. (n.d.). An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study. Available at: [Link]
-
UCL Discovery. (2024). Computational screening of metalloporphyrin catalysts for the activation of carbon dioxide. Available at: [Link]
-
ResearchGate. (n.d.). Optimizing Catalytic Reactions. Available at: [Link]
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. Available at: [Link]
-
MDPI. (n.d.). Special Issue: Recent Developments on Catalysis by Metalloporphyrins and Analogues. Available at: [Link]
-
Rebelo, S. L. H., & Simões, M. M. Q. (2018). Metalloporphyrins: Bioinspired Oxidation Catalysts. ACS Catalysis, 8(11), 10194-10212. Available at: [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Available at: [Link]
-
Rose, M. J., et al. (2014). Role of the Supporting Surface in the Thermodynamics and Cooperativity of Axial Ligand Binding to Metalloporphyrins at Interface. Current Physical Chemistry, 4(2), 103-116. Available at: [Link]
-
MDPI. (2021). Photoelectrochemical Stability under Anodic and Cathodic Conditions of Meso-Tetra-(4-Sulfonatophenyl)-Porphyrinato Cobalt (II) Immobilized in Polypyrrole Thin Films. Available at: [Link]
-
ACS Omega. (2022). Copper(II) meso-Tetraphenyl- and meso-Tetrafluorenyl Porphyrinates as Charge Carrier Transporting and Electroluminescent Compounds. Available at: [Link]
-
MDPI. (2021). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. Available at: [Link]
-
Journal of the American Chemical Society. (2019). Molecular Evidence for the Catalytic Process of Cobalt Porphyrin Catalyzed Oxygen Evolution Reaction in Alkaline Solution. Available at: [Link]
-
ResearchGate. (n.d.). Study of the stability of 5,10,15,20-tetraphenylporphine (TPP) and metalloporphyrins NiTPP, CoTPP, CuTPP, and ZnTPP by differential scanning calorimetry and thermogravimetry. Available at: [Link]
-
PMC. (2023). The mathematical catalyst deactivation models: a mini review. Available at: [Link]
-
Diva-portal.org. (n.d.). Study of Catalyst Deactivation in Three Different Industrial Processes. Available at: [Link]
-
PubMed. (2019). Axial ligands tailoring the ORR activity of cobalt porphyrin. Available at: [Link]
-
PubMed. (2005). Effects of peripheral substituents and axial ligands on the electronic structure and properties of cobalt porphyrins. Available at: [Link]
-
PMC. (2022). Copper(II) meso-Tetraphenyl- and meso-Tetrafluorenyl Porphyrinates as Charge Carrier Transporting and Electroluminescent Compounds. Available at: [Link]
-
ResearchGate. (n.d.). CuTPP molecular structure. Available at: [Link]
-
ResearchGate. (2025). Evaluation of catalytic activity of copper salts and their removal processes in the three-component coupling reactions. Available at: [Link]
-
PMC. (n.d.). The Magnetic Behaviour of CoTPP Supported on Coinage Metal Surfaces in the Presence of Small Molecules. Available at: [Link]
-
ResearchGate. (n.d.). The molecular structure of CuTPP and various solvents used in experiments. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. scribd.com [scribd.com]
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- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. Catalyst Deactivation Mechanisms → Term [fashion.sustainability-directory.com]
- 12. scispace.com [scispace.com]
- 13. Recent Advances in Solid Catalysts Obtained by Metalloporphyrins Immobilization on Layered Anionic Exchangers: A Short Review and Some New Catalytic Results | MDPI [mdpi.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Axial ligands tailoring the ORR activity of cobalt porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of peripheral substituents and axial ligands on the electronic structure and properties of cobalt porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Copper(II) meso-Tetraphenyl- and meso-Tetrafluorenyl Porphyrinates as Charge Carrier Transporting and Electroluminescent Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
Common side-products in the synthesis of copper tetraphenylporphyrin
Technical Support Center: Copper(II) Tetraphenylporphyrin (CuTPP) Synthesis
Status: Online Operator: Senior Application Scientist Ticket ID: CuTPP-SYN-001 Subject: Troubleshooting Common Side-Products & Impurities
Welcome to the Porphyrin Synthesis Support Hub.
You are likely here because your reaction flask contains a black sludge instead of purple crystals, or your UV-Vis spectrum is showing peaks that shouldn't be there. Synthesizing Copper Tetraphenylporphyrin (CuTPP) involves navigating a competition between cyclization (good) and linear polymerization (tar).
This guide addresses the three most common "tickets" we receive regarding CuTPP synthesis: Polypyrrolic Tar , Chlorin Contamination , and Incomplete Metallation .
Module 1: The "Black Sludge" Issue (Polypyrrolic Tar)
User Complaint: "My reaction mixture turned into a thick, black tar that clogged my filter. Yield is <5%."
Technical Diagnosis: This is the most common failure mode in the Adler-Longo method (refluxing propionic acid). The reaction relies on the condensation of pyrrole and benzaldehyde to form a porphyrinogen, which must be oxidized to form the porphyrin.[1] If oxidation is too slow or concentration is too high, the intermediate carbocations polymerize linearly instead of cyclizing.
Troubleshooting Protocol:
-
Oxygen Availability (The Critical Variable): The Adler method requires atmospheric oxygen.
-
Fix: Do not run this reaction under nitrogen/argon unless you are using the Lindsey method with a chemical oxidant (DDQ). Ensure the condenser is open to the air (via a drying tube) or actively bubble air through the solution.
-
-
Concentration Check:
-
Fix: High concentrations favor intermolecular polymerization (tar) over intramolecular cyclization (porphyrin). Ensure your reactant concentration does not exceed 0.2 M.
-
-
Temperature Control:
-
Fix: Propionic acid reflux (~141°C) is required to drive the thermodynamics. If the temperature drops, the reversible condensation equilibrium shifts toward linear oligomers.
-
Visualizing the Pathway:
Figure 1: The bifurcation point between successful synthesis and tar formation. Oxygen/Oxidant presence determines the pathway.
Module 2: The "Green Tint" (Chlorin Contamination)
User Complaint: "My product is purple, but has a greenish cast. UV-Vis shows a persistent peak around 650 nm."
Technical Diagnosis: You have Tetraphenylchlorin (TPC) . This is a "dihydro-porphyrin" where one pyrrole double bond is hydrogenated. It is a common impurity because the oxidation of porphyrinogen to porphyrin is a 6-electron process; stopping at 4 electrons yields chlorin.
Troubleshooting Protocol:
-
Chemical Oxidation (The "Clean-Up"):
-
Protocol: If you used the Lindsey method (DCM/TFA), add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or p-chloranil at the end of the reaction. These are potent oxidants that convert chlorin to porphyrin.
-
Dosage: 0.75 equivalents relative to the starting pyrrole.
-
-
Chromatographic Separation:
Module 3: Incomplete Metallation (Free-Base Impurity)
User Complaint: "I see four Q-bands in the visible region instead of one or two. My product is fluorescent."
Technical Diagnosis: Your sample contains Free-Base Porphyrin (H₂TPP) . CuTPP is effectively non-fluorescent due to the heavy-atom effect (intersystem crossing to triplet state) and high symmetry (D4h). H₂TPP is D2h symmetric and highly fluorescent.
Data Comparison: H₂TPP vs. CuTPP
| Feature | Free-Base (H₂TPP) | Copper Complex (CuTPP) | Cause of Difference |
| Symmetry | Metal coordination equalizes pyrrole bonds. | ||
| Soret Band | ~419 nm | ~414 nm | Metal-to-Ligand backbonding / Hypsochromic shift. |
| Q-Bands | 4 Bands (515, 550, 590, 645 nm) | 1-2 Bands (~540 nm) | Increased symmetry collapses the Q-band splitting. |
| Fluorescence | Strong Red Emission | Quenched (Non-fluorescent) | Paramagnetic Cu(II) promotes Intersystem Crossing. |
Troubleshooting Protocol:
-
Drive the Reaction:
-
Fix: Add excess Copper(II) Acetate (1.5 eq) to the reaction mixture.
-
Solvent: Ensure you are using DMF or a CHCl3/Methanol mix. Pure CHCl3 is often not polar enough to dissolve the copper salt effectively.
-
-
Check Kinetics:
Module 4: Purification & Isolation Workflow
User Complaint: "How do I separate CuTPP from the copper salts and tar?"
Standard Operating Procedure (SOP):
-
Precipitation (Bulk Removal):
-
If in DMF/Propionic Acid: Cool to room temperature. Add an equal volume of Methanol or Water. Chill.
-
Result: CuTPP precipitates; Copper salts and some tar remain in solution. Filter and wash with hot water (removes Cu salts) and Methanol (removes tar).
-
-
Chromatography (Fine Purification):
-
Stationary Phase: Silica Gel (Grade 60). Note: Alumina Grade III is preferred for demetallation-sensitive porphyrins (like Mg/Zn), but Silica is fine for CuTPP.
-
Eluent: Dichloromethane (DCM) : Hexane (1:1).
-
Order of Elution:
-
Solvent Front
-
CuTPP (Red/Purple Band)
-
H₂TPP (If present - slower)
-
Chlorin (Greenish/Brown - slower)
-
Tar (Stays at baseline)
-
-
Purification Logic Tree:
Figure 2: Decision matrix for the isolation and purification of CuTPP.
References
-
Adler, A. D., Longo, F. R., et al. (1967). On the preparation of metalloporphyrins. Journal of Inorganic and Nuclear Chemistry.
-
Lindsey, J. S., et al. (1987). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. The Journal of Organic Chemistry.
-
Rothemund, P. (1936).[6][7] A New Porphyrin Synthesis. The Synthesis of Porphin. Journal of the American Chemical Society.
-
Barnett, G. H., et al. (1975). Concerning meso-tetraphenylporphyrin purification. Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rothemund reaction - Wikipedia [en.wikipedia.org]
- 7. chemijournal.com [chemijournal.com]
Technical Support Center: CuTPP Catalyst Regeneration
This guide functions as a specialized Technical Support Center for researchers working with Copper(II) Tetraphenylporphyrin (CuTPP). It is structured to diagnose the specific mode of deactivation and provide the corresponding regeneration protocol.
Status: Active | Ticket: #CuTPP-REG-001 | Specialist: Senior Application Scientist
Core Directive & System Overview
Subject: Regeneration of Deactivated Copper(II) Tetraphenylporphyrin (CuTPP) Applicability: Homogeneous catalysis (organic synthesis), Heterogeneous electrocatalysis (CO2 reduction), and biomimetic oxidation.
Executive Summary: CuTPP deactivation typically stems from three distinct failure modes: Surface Fouling (adsorption of intermediates), Demetallation (loss of the Cu center under acidic/reductive stress), or Porphyrin Ring Degradation (oxidative bleaching).
-
Fouling: Reversible via polarity-gradient washing.
-
Demetallation: Reversible via chemical re-metallation.
-
Ring Degradation: Irreversible.
Diagnostic Phase: Identify Your Issue
Before attempting regeneration, you must diagnose the state of your catalyst. Blindly applying protocols can permanently destroy the complex.
Visual & Spectroscopic Triage
| Symptom | Probable Cause | Status | Recommended Action |
| Loss of Activity (No color change) | Surface Fouling / Pore Blocking | Regenerable | Proceed to Protocol A (Solvent Wash). |
| Color Change: Purple | Protonation / Demetallation (Formation of H | Regenerable | Proceed to Protocol B (Re-metallation). |
| Color Change: Purple | Aggregation / Carbonization | Difficult | Try Protocol A ; likely requires recrystallization. |
| Color Change: Purple | Oxidative Bleaching (Ring Cleavage) | Fatal | Discard. Synthesis of fresh batch required. |
| UV-Vis: 4 Q-bands appear (515-650 nm) | Loss of Copper (Reversion to Free Base) | Regenerable | Proceed to Protocol B . |
Decision Tree: The Regeneration Logic
Caption: Logical workflow for selecting the appropriate regeneration strategy based on visual and spectroscopic markers.
Troubleshooting Protocols (Step-by-Step)
Protocol A: Polarity-Gradient Washing (For Fouling)
Use Case: Catalyst is intact (purple) but activity has dropped due to adsorbed intermediates or electrolyte salts (common in CO
The Logic: We utilize the high solubility of CuTPP in chlorinated solvents (DCM) and its insolubility in polar protic solvents (Methanol/Water) to wash away impurities without losing the catalyst.
-
Dissolution: Dissolve the crude/spent catalyst in minimal Dichloromethane (DCM) .
-
Note: If the catalyst is on a carbon support (heterogeneous), sonicate in DCM to detach adsorbed organics, then filter. The CuTPP stays on the carbon; organics go into solution.
-
-
Filtration: Pass the solution through a fine frit or Celite pad to remove insoluble black carbonaceous deposits.
-
Precipitation: Slowly add Methanol (MeOH) to the DCM filtrate (Ratio 3:1 MeOH:DCM).
-
Collection: Vacuum filter the purple solid. Wash with pure MeOH (
mL). -
Drying: Dry under vacuum at 80°C for 4 hours.
Protocol B: Chemical Re-metallation (For Demetallation)
Use Case: Sample has turned green or UV-Vis shows Q-bands at 515, 550, 590, 650 nm. This indicates the Copper has been ejected, leaving the free base porphyrin (H
The Logic: The Cu-N bond is thermodynamically stable but kinetically labile under strong acid. We drive the equilibrium back to the metallated state using heat and excess copper salt in a high-boiling solvent.
-
Preparation: Place the deactivated catalyst (H
TPP rich) in a round-bottom flask. -
Solvent System: Add DMF (N,N-Dimethylformamide) .[5]
-
Why DMF? High boiling point (153°C) allows for faster kinetics and good solubility of both porphyrin and metal salt.
-
-
Reagent Addition: Add Copper(II) Acetate Monohydrate (Cu(OAc)
H O) in 2-fold molar excess. -
Reflux: Heat to reflux (~150°C) for 30–60 minutes.
-
Quenching: Cool to room temperature. Pour the mixture into ice-cold water (10x volume).
-
Recovery: The CuTPP will precipitate.[5][10] Filter, wash with water (to remove excess Cu salts), then wash with MeOH.
Protocol C: Chromatographic Purification (Deep Clean)
Use Case: Complex mixtures where Protocols A and B fail to restore full activity.
-
Stationary Phase: Silica Gel (Standard Grade).
-
Eluent: Start with 100% Hexane , then gradient to 1:1 Hexane:DCM .
-
Procedure:
-
Load catalyst dissolved in minimal DCM.
-
Elute. CuTPP travels as a distinct dark red/purple band.
-
Impurities (Chlorins, degraded oxides) often remain at the baseline or elute very early.
-
-
Evaporation: Rotary evaporate the collected fraction.
Technical Data & Validation
UV-Vis Validation Criteria
Use this table to validate your regeneration. If your spectrum does not match the "Regenerated" column, the process failed.
| Spectral Feature | Deactivated (Free Base H | Regenerated (Active CuTPP) |
| Soret Band ( | ~415–419 nm | 417 nm (Sharp, intense) |
| Q-Bands | Four Bands: 515, 550, 590, 650 nm | One/Two Bands: ~540 nm (Dominant), ~575 nm (Shoulder) |
| Visual Color | Dull Green / Brownish | Vibrant Purple / Red-Violet |
Experimental Workflow Diagram
Caption: Step-by-step experimental execution for chemical regeneration.
Frequently Asked Questions (FAQ)
Q: Can I use acid to wash the catalyst?
A: NO. While acid washing is common for carbon electrodes to remove metal impurities, adding strong acid (HCl, H
Q: My catalyst turned green during CO
Q: How many times can I regenerate CuTPP? A: If the porphyrin ring remains intact, you can regenerate it indefinitely via crystallization. However, if you are performing oxidative catalysis, the ring will slowly degrade (oxidative bleaching) over time, limiting the cycle life to typically 5–10 rigorous cycles before yield drops significantly.
References
-
Synthesis and Purification Protocols
- Title: Synthesis and characterization of meso-tetraphenylporphyrin deriv
- Source: Thammas
-
URL:[Link]
-
Deactivation Mechanisms in CO2 Reduction
-
General Porphyrin Chemistry & Stability
Sources
- 1. Deactivation of copper electrocatalysts during CO2 reduction occurs via dissolution and selective redeposition mechanism - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. qianggroup.com [qianggroup.com]
- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 6. ethesisarchive.library.tu.ac.th [ethesisarchive.library.tu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Technical Support Center: Scalable Synthesis of Copper(II) Tetraphenylporphyrin (CuTPP)
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Scale-Up Optimization & Troubleshooting
Introduction: The Scale-Up Paradox
Welcome. If you are reading this, you have likely successfully synthesized CuTPP on a milligram scale using the Lindsey method and are now facing the "wall" of industrial reality. Scaling porphyrin synthesis is not linear; it is a battle against two opposing forces: polymerization (tar) and dilution .
In the lab, we prioritize yield and purity using high-dilution strategies (Lindsey). In process development, we prioritize volume efficiency and solvent recovery. This guide bridges that gap, focusing on the Adler-Longo method and Mechanochemistry as the only viable routes for multi-gram to kilogram scale-up, while addressing the specific challenge of copper insertion kinetics.
Module 1: Reaction Engineering & Methodology
Q: Why does my yield plummet when I scale up the Lindsey method?
A: The Lindsey method relies on thermodynamic equilibrium at high dilution (
The Fix: Switch to the Adler-Longo method for scale, or Mechanochemistry for green synthesis.
Protocol A: Optimized Adler-Longo (High Thermal Load)
This method uses propionic acid as both solvent and catalyst.[1] It tolerates higher concentrations (
-
Stoichiometry: Pyrrole (1.0 eq) + Benzaldehyde (1.0 eq) in Propionic Acid.
-
Temperature: Reflux (
C) is non-negotiable. The high heat drives the oxidation of porphyrinogen to porphyrin by air. -
Aeration: At scale, passive diffusion of oxygen is insufficient. You must sparge air or O2 through the reactor or use vigorous mechanical stirring to maintain the oxidative pathway; otherwise, you accumulate reduced species (chlorins/porphyrinogens).
Protocol B: Mechanochemistry (Solvent-Free)
For "green" scale-up, ball milling avoids solvent waste entirely.
-
Grinding: Pyrrole + Benzaldehyde + Silica/Acid Catalyst (p-TsOH) in a planetary ball mill (30-60 mins).
-
Oxidation: The resulting pink powder is oxidized (DDQ or air) in a secondary step.
-
Advantage: Zero solvent waste during the primary reaction.
Visualizing the Workflow
Caption: Decision matrix for selecting the appropriate scale-up methodology based on substrate sensitivity and waste constraints.
Module 2: Metallation (Copper Insertion)
Q: Why is the metallation reaction incomplete despite refluxing?
A: This is usually a solubility or anion issue.
-
The Counter-Ion Effect: Use Copper(II) Acetate , not Copper(II) Chloride. Acetate acts as a base to deprotonate the inner pyrrolic nitrogens, accelerating the reaction. Chloride requires an external base (like collidine), adding an impurity profile.
-
Solvent Choice:
-
Standard: DMF (Dimethylformamide) at reflux.[2] High solubility for H2TPP.
-
Green Alternative: 1-Pentanol.
-
-
The "Sitting-Atop" Complex: If the reaction stops halfway, you may have formed a "sitting-atop" intermediate where the metal sits above the plane due to ring distortion. Higher temperature (reflux) forces the metal into the plane.
Standard Protocol for Scale:
-
Dissolve Crude H2TPP in DMF (
volume). -
Add 1.2 eq
. -
Reflux until UV-Vis shows collapse of 4 Q-bands (free base) to 2 Q-bands (metallated).
Module 3: Downstream Processing (Purification)
Q: How do I purify 50g of CuTPP without a 2-meter chromatography column?
A: You must avoid chromatography. Silica gel filtration at this scale is expensive and generates massive waste. Use Differential Crystallization .
The "Purple Water" Method:
-
Concentration: After the reaction (Adler-Longo), cool the propionic acid mixture. CuTPP is poorly soluble in cool acid.
-
Precipitation: Add Methanol or Water (approx 1:1 ratio) to the reaction mixture. The hydrophobic porphyrin precipitates; the tar and linear oligomers often remain partially solvated or form a finer suspension.
-
Filtration: Filter the crude purple solid.
-
Soxhlet Extraction (The Polisher): Place the crude solid in a Soxhlet thimble. Extract with Methanol first (removes tar/impurities), then switch to Chloroform/DCM to extract the pure CuTPP.
Comparison of Purification Methods:
| Feature | Column Chromatography | Crystallization/Washing | Soxhlet Extraction |
| Scalability | Low (g scale) | High (kg scale) | Medium (10-100g) |
| Solvent Use | Massive (L/g) | Low | Moderate (Recycled) |
| Purity | >99% | 90-95% | >98% |
| Time | Days | Hours | Overnight |
Module 4: Troubleshooting & FAQs
Q: My product has a peak at 650 nm (Chlorin contamination). How do I remove it?
Diagnosis: You have "chlorin" (dihydroporphyrin), a reduced byproduct. This happens if the oxidation step was insufficient. Fix:
-
Chemical: Treat the crude CuTPP solution with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene for 30 mins. This oxidizes chlorin to porphyrin.
-
Prevention: Ensure adequate air sparging during the initial synthesis reflux.
Q: The reaction mixture turned black and viscous.
Diagnosis: Polymerization. The concentration was too high, or the temperature ramp was too slow, allowing linear polymerization before cyclization. Fix:
-
Add reactants dropwise to the refluxing acid (not all at once at room temp).
-
Ensure the temperature is maintained strictly at
C.
Q: Can I do this One-Pot?
A: Yes. Protocol: Reflux Pyrrole + Benzaldehyde + Copper Acetate in Propionic Acid. Risk: Purification is harder because copper salts may trap tar in the crystal lattice. It is often cleaner to synthesize H2TPP, filter/wash the crude, and then metallate in DMF.
References
-
Adler, A. D., Longo, F. R., et al. (1967).[3] On the preparation of metalloporphyrins. Journal of Organic Chemistry. Link
-
Lindsey, J. S., et al. (1987). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. Journal of Organic Chemistry. Link
-
Drain, C. M., et al. (2009). Mechanochemical Synthesis of Porphyrins. Angewandte Chemie International Edition. Link
-
BenchChem Application Notes. (2025). Step-by-Step Synthesis of Meso-Substituted Porphyrins. Link
-
Lucas, R., et al. (2011). Microwave-Assisted Synthesis of Porphyrins and Metalloporphyrins. Molecules. Link
Sources
Validation & Comparative
Validating the Electrochemical Sensor Performance of Copper Tetraphenylporphyrin (CuTPP) for Dopamine Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of neurochemical sensing, the precise and sensitive detection of dopamine (DA) is paramount for advancing our understanding of neurological disorders and developing effective therapeutics. This guide provides an in-depth, objective comparison of a novel electrochemical sensor based on a copper-tetraphenylporphyrin (CuTPP) derivative against other established alternatives. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the critical information needed to make informed decisions for their specific applications.
The Critical Role of Dopamine Sensing
Dopamine, a vital catecholamine neurotransmitter, plays a crucial role in the central nervous system, influencing motor control, motivation, reward, and cognitive function.[1] Aberrant dopamine levels are implicated in a range of neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, and addiction.[2][3] Consequently, the development of highly sensitive and selective sensors for real-time dopamine monitoring is of significant clinical and pharmacological importance.[4] Electrochemical sensors have emerged as a powerful tool for this purpose due to their inherent advantages, such as high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization.[4][5]
Featured Sensor: Cu-TCPP/Graphene Modified Glassy Carbon Electrode
This guide focuses on a promising electrochemical sensor utilizing a copper-tetrakis(4-carboxyphenyl)porphyrin (Cu-TCPP) framework synergistically combined with graphene nanosheets, immobilized on a glassy carbon electrode (GCE).[2] Porphyrins and their metal complexes, like CuTPP, are attractive for sensing applications due to their unique electronic and catalytic properties.[2] The integration of Cu-TCPP with graphene, a material known for its excellent conductivity and large surface area, aims to enhance the sensor's performance significantly.[2]
Principle of Operation
The detection mechanism relies on the electro-oxidation of dopamine at the surface of the modified electrode. The Cu-TCPP/graphene composite material exhibits a remarkable signal enhancement effect towards this oxidation. This is attributed to its large electroactive surface area, which facilitates the accumulation of dopamine molecules, and its ability to promote fast electron transfer, leading to a high electrocatalytic rate.[2] The electrochemical response, typically a current peak, is directly proportional to the concentration of dopamine, allowing for quantitative analysis.
Performance Benchmarking: Cu-TCPP vs. The Field
To objectively evaluate the Cu-TCPP/graphene sensor, its performance is compared against a range of alternative electrochemical sensors for dopamine detection. The key performance metrics include the limit of detection (LOD), linear dynamic range, and selectivity against common interfering species.
Quantitative Performance Comparison
| Sensor Material | Electrode | Linear Range (μM) | Limit of Detection (LOD) (nM) | Reference |
| Cu-TCPP/Graphene | GCE | 0.02–100 & 100–1000 | 3.6 | [2] |
| Activated GCE | GCE | 0.02–1.0 & 1.0–100 | 10 | [6][7] |
| Polyarginine/CNT | Carbon Paste | 8-50 & 60-200 | 100 | [8] |
| rGO/Pd-NPs | GCE | 1–150 | 233 | [9] |
| CuO-MgO Composite | - | 10-100 | 6400 | [10] |
| Au@SiO2-APTES | GCE | 0.047-0.1 & 0.125-0.875 | 14 | [11] |
| rGO/Sm2O3 | - | - | - | [12] |
| Au NP/Marimo-like Graphene | GCE | 0.02–10 | 16 | [13] |
| Mn-doped CuO | SPE | 0.1–1 & 1–100 | 30.3 | [5] |
| Poly(nicotinamide)/CuO NPs | - | 0.02-25 | 8 | [14] |
GCE: Glassy Carbon Electrode, CNT: Carbon Nanotube, rGO: reduced Graphene Oxide, Pd-NPs: Palladium Nanoparticles, Au@SiO2-APTES: Gold-Silica-Aminopropyltriethoxysilane, Sm2O3: Samarium Oxide, Au NP: Gold Nanoparticle, SPE: Screen-Printed Electrode, CuO: Copper Oxide, NPs: Nanoparticles.
Analysis of Comparative Data
The Cu-TCPP/graphene sensor demonstrates a highly competitive performance, particularly in its remarkably low limit of detection (3.6 nM) and its broad linear range.[2] This suggests its suitability for detecting dopamine across a wide spectrum of concentrations, from basal levels to those associated with pathological conditions.
-
Sensitivity: The low nanomolar detection limit of the Cu-TCPP/graphene sensor surpasses many of the listed alternatives, indicating its superior sensitivity. This is a critical advantage for detecting the often-low physiological concentrations of dopamine.[2][15]
-
Linear Range: The dual linear ranges of the Cu-TCPP sensor provide versatility for quantifying both low and high concentrations of dopamine without saturation effects.[2]
-
Alternative Materials: While other materials like activated GCE, and various nanocomposites also show good performance, the synergistic effect of the Cu-TCPP framework and graphene appears to provide a distinct advantage in achieving ultra-sensitivity.[2][6][7] Carbon paste electrodes, while cost-effective, may not reach the same level of sensitivity as GCE-based nanosensors.[8]
Selectivity: A Critical Parameter
A crucial aspect of any dopamine sensor is its ability to distinguish dopamine from other electroactive species commonly found in biological fluids, such as ascorbic acid (AA) and uric acid (UA). The Cu-TCPP/graphene/GCE has been shown to exhibit excellent selectivity. No significant interference was observed for the determination of 1 μM dopamine in the presence of 1000 μM ascorbic acid or 100 μM uric acid.[2] This high selectivity is attributed to the specific catalytic properties of the Cu-TCPP composite and the permselective nature of the graphene film.
Experimental Protocols: A Guide to Validation
To ensure scientific integrity and enable researchers to replicate and validate these findings, detailed experimental protocols are provided below.
Fabrication of the Cu-TCPP/Graphene Modified GCE
The fabrication process involves the sequential modification of a glassy carbon electrode. The causality behind this multi-step process is to create a hierarchical surface with optimal conductivity, surface area, and catalytic activity.
Caption: Workflow for the fabrication of the Cu-TCPP/graphene modified GCE.
Step-by-Step Protocol:
-
GCE Pre-treatment: A bare glassy carbon electrode is meticulously polished with alumina slurry to create a smooth, clean surface, which is essential for uniform film deposition.[6][16] This is followed by sonication in ethanol and deionized water to remove any residual polishing material and contaminants.
-
Graphene Layer Deposition: A stable dispersion of graphene nanosheets is prepared. A small, precise volume of this dispersion is drop-casted onto the cleaned GCE surface and allowed to dry. This initial graphene layer serves as a highly conductive and high-surface-area scaffold.[2]
-
Cu-TCPP Layer Deposition: A solution of Cu-TCPP is prepared. A specific volume of this solution is then drop-casted onto the graphene-modified GCE.
-
Drying: The final modified electrode is dried, typically under an infrared lamp, to ensure the formation of a stable and uniform composite film.[2]
Electrochemical Measurement of Dopamine
Electrochemical detection is performed using a standard three-electrode system within an electrochemical cell. This setup provides a controlled environment for accurate and reproducible measurements.
Caption: Diagram of a standard three-electrode electrochemical setup.
Step-by-Step Protocol:
-
Electrolyte Preparation: A phosphate-buffered saline (PBS) solution with a physiological pH (typically around 7.0-7.4) is used as the supporting electrolyte to mimic biological conditions.[3][17]
-
Analyte Addition: A known concentration of dopamine standard solution is added to the electrochemical cell.
-
Voltammetric Analysis: Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV) is employed for the analysis.[2][18] DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution.[18]
-
CV: Provides information about the redox behavior of dopamine at the electrode surface.
-
DPV: Generates a peak-shaped response where the peak height is proportional to the dopamine concentration.
-
-
Data Acquisition and Analysis: The current response is recorded as a function of the applied potential. A calibration curve is constructed by plotting the peak current against the corresponding dopamine concentration. This curve is then used to determine the concentration of dopamine in unknown samples.
Conclusion and Future Outlook
The Cu-TCPP/graphene modified glassy carbon electrode stands out as a highly sensitive and selective platform for the electrochemical detection of dopamine. Its performance, characterized by a low limit of detection and a wide linear range, makes it a compelling choice for researchers in neuroscience and drug development.[2]
The comparative data presented in this guide underscores the importance of rational material design in developing advanced electrochemical sensors. While many materials show promise, the synergistic combination of the catalytic properties of metalloporphyrins and the exceptional conductivity of graphene offers a clear pathway to achieving superior sensing performance.
Future research will likely focus on further miniaturization of these sensors for in-vivo applications and the development of multiplexed sensor arrays for the simultaneous detection of multiple neurotransmitters. The robust and validated performance of the Cu-TCPP based sensor provides a strong foundation for these exciting future developments.
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A Comparative Guide to Copper(II) Tetraphenylporphyrin and Platinum-Based Catalysts
For the modern researcher navigating the complex landscape of catalysis, the choice between established noble-metal systems and emerging molecular catalysts is a critical decision point. Platinum-based catalysts, the long-standing workhorses of industrial and academic chemistry, offer unparalleled activity in a broad range of transformations. However, their high cost and environmental concerns have spurred the development of alternatives. Among the most promising are metalloporphyrins, such as Copper(II) Tetraphenylporphyrin (CuTPP), which mimic the active sites of biological enzymes and offer unique reactivity profiles.
Fundamental Properties: A Tale of Two Catalysts
At their core, CuTPP and platinum catalysts represent two fundamentally different approaches to catalysis.
-
Copper(II) Tetraphenylporphyrin (CuTPP) is a molecular catalyst. Its activity stems from a single, well-defined copper ion coordinated within a stable, planar organic macrocycle (a porphyrin). This structure is analogous to the heme group in hemoglobin. As a homogeneous catalyst, it is typically soluble in the reaction medium, offering excellent accessibility to the active site.[1][2] Its properties—stability, solubility, and electronic structure—can be precisely tuned by modifying the peripheral groups on the porphyrin ring.[2]
-
Platinum-Based Catalysts are most often employed in a heterogeneous format, typically as nanoparticles dispersed on a high-surface-area support like carbon (Pt/C) or alumina (Pt/Al₂O₃).[3][4] Their catalytic activity occurs on the surface of the metal, where reactants adsorb and are transformed. While homogeneous platinum complexes exist and are highly effective (e.g., for hydrosilylation), heterogeneous systems dominate due to their stability and ease of recovery.[3][5] Platinum's high cost is a significant drawback.[6]
The logical relationship between their structures and catalytic roles can be visualized as follows:
Performance in Key Catalytic Domains
The choice of catalyst is dictated by the specific chemical transformation required. While platinum excels in hydrogenation and related reductions, CuTPP finds its niche in oxidation and photo- and electro-catalysis.
Oxidation Reactions
The oxidation of organic substrates is a foundational reaction in chemical synthesis. Both catalyst types are active, but they often operate via different mechanisms and exhibit varying levels of selectivity. A key industrial application is the oxidation of alkylphenols to produce quinones, which are precursors for Vitamin E.[2][7][8]
Copper(II) Porphyrins act as biomimetic catalysts, often using oxygen or hydrogen peroxide as the oxidant.[9] They can achieve high selectivity under mild conditions. For instance, a sulfonated derivative of CuTPP (CuTSPP) demonstrated excellent performance in the oxidation of 2,3,6-trimethylphenol (TMP) to 2,3,5-trimethylbenzoquinone (TMBQ), the sole product detected.[9] Another study showed that CuTPP nanoparticles could oxidize o-hydroxy benzyl alcohol with 96.5% yield, a dramatic improvement over the non-nanoparticle form (~2% yield), highlighting the importance of catalyst morphology.[10]
Platinum-Based Catalysts are powerful oxidation catalysts, capable of complete oxidation (combustion) of hydrocarbons at elevated temperatures.[3][11] For fine chemical synthesis, they can provide high conversion rates. For example, a 0.5% Pt/γ-Al₂O₃ catalyst achieved over 95% conversion in the deep oxidation of benzene at 350°C.[3] While highly active, controlling selectivity to a specific partially-oxidized product can be more challenging than with molecular catalysts and may require careful tuning of reaction conditions.[11][12]
| Catalyst System | Substrate | Oxidant | Key Performance Metrics | Source(s) |
| CuTSPP (Homogeneous) | 2,3,6-Trimethylphenol | H₂O₂ | Product: TMBQ only (High Selectivity) | [9] |
| CuTPP Nanoparticles | o-hydroxy benzyl alcohol | O₂ | Yield: 96.5% (vs. ~2% for bulk CuTPP) | [10] |
| 0.5% Pt/γ-Al₂O₃ (Heterogeneous) | Benzene | Air | Conversion: >95% at 350°C | [3] |
| [Pt(SCN)₂(paO)₂] (Homogeneous) | 4-Nitrobenzyl alcohol | H₂O₂ | Conversion: 92% at 60-70°C | [13] |
Electrocatalysis: The Oxygen Reduction Reaction (ORR)
The ORR is the critical reaction at the cathode of fuel cells. Efficiently catalyzing the four-electron reduction of oxygen to water is paramount for performance. Platinum is the undisputed benchmark catalyst for this reaction due to its excellent kinetics.[14]
Platinum-Based Catalysts exhibit low overpotential and high current densities for the ORR.[15] However, their high cost and susceptibility to poisoning (e.g., by methanol in direct methanol fuel cells) are major hurdles for widespread commercialization.[14]
Copper Porphyrins have been extensively studied as lower-cost alternatives. While generally not matching the performance of platinum, they show significant activity.[16] The catalytic mechanism involves the Cu(II)/Cu(I) redox couple.[16] Research has shown that modifying the porphyrin structure, for instance by creating covalent organic frameworks (COFs), can enhance activity, though still not reaching the level of commercial Pt/C.[15] In one study, a Co-porphyrin COF showed a half-wave potential of -0.11 V, which was comparable to Pt/C, demonstrating the potential of this class of materials.[1]
| Catalyst | Application | Key Performance Metrics | Comparison Notes | Source(s) |
| Pt/C (Commercial) | Fuel Cell ORR | Benchmark: Low overpotential, high current density | High cost, susceptible to methanol poisoning | [14][15] |
| CuTPP | ORR | Electrochemically active Cu(II)/Cu(I) couple | Lower performance than Pt, but a viable low-cost alternative | [16] |
| Co-Porphyrin COF | ORR | Half-wave potential: -0.11 V; High stability | Performance comparable to Pt/C, demonstrating high potential | [1][15] |
| Water-Soluble Cu-Porphyrin | Water Oxidation (OER) | TOF: 30 s⁻¹ at neutral pH | Remarkable activity at low overpotential for a Cu catalyst | [17] |
Photocatalysis
Here, the two catalyst classes diverge significantly. CuTPP's extended π-conjugated system makes it an excellent photosensitizer, capable of absorbing visible light to generate excited states that can drive chemical reactions.[1][18] This property is largely absent in metallic platinum.
Copper(II) Tetraphenylporphyrin is frequently used to sensitize wide-bandgap semiconductors like TiO₂ or g-C₃N₄, extending their light absorption into the visible spectrum.[19][20] Upon illumination, the porphyrin gets excited and injects an electron into the semiconductor's conduction band, initiating a redox cycle that can be used for hydrogen production or pollutant degradation.[5] However, when compared to noble metals as cocatalysts in such systems, copper generally leads to lower performance than platinum or palladium, which are more efficient at trapping electrons and catalyzing the desired reaction (e.g., H₂ evolution).[5]
Platinum Nanoparticles are not typically used as primary photocatalysts but are invaluable as cocatalysts .[21][5] In photocatalytic systems, they are deposited onto the semiconductor to act as electron sinks, effectively separating the photogenerated electron-hole pairs and providing active sites for reactions like hydrogen evolution.[21][20]
Mechanistic Insights: Molecular vs. Surface Catalysis
The fundamental difference in how these catalysts operate is best understood by examining their proposed mechanisms.
For the oxidation of a substrate (SH₂) with a peroxide (ROOH), a CuTPP catalyst likely follows a biomimetic, molecular mechanism involving high-valent copper-oxo species, similar to cytochrome P450 enzymes.
In contrast, a heterogeneous Pt/C catalyst operates via a surface-based Langmuir-Hinshelwood mechanism . Reactants adsorb onto the platinum surface, bonds are weakened or broken, and new bonds form before the product desorbs.
Experimental Protocols for the Practitioner
To ensure the trustworthiness and reproducibility of catalytic studies, detailed and validated protocols are essential. Below are representative procedures for the synthesis of CuTPP and a standard Pt/C catalyst, followed by a general protocol for a catalytic oxidation reaction.
Catalyst Preparation Workflow
Protocol 1: Synthesis of Copper(II) Tetraphenylporphyrin (CuTPP)
This protocol is adapted from a microwave-assisted method, which offers rapid and efficient synthesis.
-
Precursor Preparation: In a suitable microwave reactor vessel, dissolve 5,10,15,20-Tetraphenylporphyrin (H₂TPP) (e.g., 50 mg, 0.08 mmol) in 5 mL of N,N-Dimethylformamide (DMF). In a separate vial, dissolve a molar excess of copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (e.g., 81 mg, 0.41 mmol) in 5 mL of DMF.
-
Reaction: Add the Cu(OAc)₂ solution to the H₂TPP solution at room temperature. Seal the vessel and place it in a microwave reactor. Heat the mixture to 200°C and hold for 10 minutes. The causality here is that the high temperature rapidly overcomes the activation energy for metal insertion into the porphyrin core.
-
Isolation: After cooling the reaction mixture to room temperature, add 50 mL of deionized water to precipitate the product. CuTPP is insoluble in water, while unreacted copper acetate and DMF are soluble, allowing for efficient separation.
-
Purification: Collect the purple solid product by vacuum filtration. Wash the solid sequentially with deionized water and methanol to remove residual impurities.
-
Drying: Dry the purified CuTPP product in a vacuum oven.
-
Validation: Confirm the successful synthesis and purity via UV-Vis spectroscopy. The characteristic Soret band for H₂TPP (around 419 nm) should shift to approximately 417 nm for CuTPP, and the four Q-bands of the free-base porphyrin should simplify to two bands, confirming metal insertion.
Protocol 2: Synthesis of Platinum on Carbon (Pt/C) Catalyst (20 wt%)
This protocol describes a common polyol method for preparing heterogeneous Pt/C catalysts.[10]
-
Precursor Preparation: In a three-neck flask, dissolve the required amount of hexachloroplatinic acid (H₂PtCl₆·6H₂O) in ethylene glycol (EG) (e.g., 20 mL) under magnetic stirring for 30 minutes. Ethylene glycol serves as both the solvent and the reducing agent.
-
pH Adjustment: Slowly add a NaOH solution to the mixture to adjust the pH to approximately 13. The basic environment facilitates the reduction of the Pt(IV) precursor.
-
Reduction: Heat the solution to 140°C and maintain this temperature for 3 hours. During this time, the Pt(IV) will be reduced to Pt(0), forming a dark brown colloidal suspension of platinum nanoparticles.
-
Deposition: Cool the colloid to 80°C. In a separate beaker, disperse the required amount of a high-surface-area carbon support (e.g., Vulcan XC-72) in EG. Add the carbon suspension to the platinum colloid under vigorous stirring and continue to stir for 30 minutes to ensure complete deposition of the nanoparticles onto the support.
-
Isolation: Cool the mixture to room temperature. Add a dilute HCl solution to promote precipitation. Collect the solid Pt/C catalyst by filtration.
-
Purification & Drying: Wash the catalyst thoroughly with deionized water until the filtrate is neutral, then dry it in a vacuum oven at 75°C for 8 hours.
-
Post-Treatment: Perform a final thermal treatment under an inert atmosphere (e.g., N₂ at 200°C for 2 hours) to remove any adsorbed organic residues from the catalyst surface.
-
Validation: Characterize the final catalyst using Transmission Electron Microscopy (TEM) to confirm the size and dispersion of Pt nanoparticles and X-ray Diffraction (XRD) to determine the crystalline structure and average particle size.
Protocol 3: General Procedure for Catalytic Oxidation of an Alkylphenol
This protocol is a generalized procedure for evaluating catalyst performance in the oxidation of a substrate like 2,3,6-trimethylphenol (TMP).
-
Reactor Setup: In a temperature-controlled glass reactor equipped with a magnetic stirrer and a condenser, add the substrate (e.g., TMP, 1 mmol), the catalyst (e.g., CuTPP, 0.01 mmol for homogeneous; or an equivalent molar amount of Pt for Pt/C), and the solvent (e.g., acetonitrile/water mixture).
-
Reaction Initiation: Begin stirring and bring the mixture to the desired reaction temperature (e.g., 60-70°C). Once the temperature is stable, add the oxidant (e.g., 30% H₂O₂, 2 mmol) dropwise.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots from the reaction mixture and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). This self-validating step ensures the reaction is proceeding and allows for determination of the optimal reaction time.
-
Workup (Homogeneous CuTPP): Upon completion, cool the mixture. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Workup (Heterogeneous Pt/C): Upon completion, cool the mixture and remove the solid Pt/C catalyst by simple filtration. The catalyst can be washed, dried, and stored for reusability tests. The filtrate containing the product can then be worked up as described in step 4.
-
Analysis: Purify the crude product by column chromatography. Characterize the final product by NMR and mass spectrometry to confirm its identity and calculate the final yield.
Summary and Outlook
The choice between Copper(II) Tetraphenylporphyrin and platinum-based catalysts is not a matter of direct replacement but of selecting the right tool for the specific chemical task.
| Feature | Copper(II) Tetraphenylporphyrin (CuTPP) | Platinum-Based Catalysts |
| Catalyst Type | Primarily Homogeneous (Molecular) | Primarily Heterogeneous (Surface) |
| Cost | Relatively Low | High |
| Primary Strengths | Photocatalysis, Electrocatalysis, Biomimetic Oxidation | Hydrogenation, Hydrosilylation, Broad Oxidation, High Stability |
| Selectivity | Often very high for specific products | Can be challenging to control for partial oxidation |
| Recovery | More complex (extraction/distillation) | Simple (filtration) |
| Mechanism | Molecular (e.g., high-valent metal-oxo) | Surface Adsorption (e.g., Langmuir-Hinshelwood) |
Outlook: Platinum will remain the catalyst of choice for applications demanding the highest possible activity and stability, particularly in reduction chemistry. However, the future of catalysis is increasingly focused on sustainability and precision. Here, CuTPP and its derivatives shine. Their tunable nature, low cost, and unique photo- and electro-chemical properties position them as powerful catalysts for green chemistry applications, such as solar fuel production, CO₂ reduction, and highly selective oxidations using environmentally benign oxidants. The development of heterogeneous supports for porphyrins, such as in COFs, further promises to bridge the gap by combining the precise reactivity of molecular catalysts with the practical advantages of solid-phase systems.[1][4][15]
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- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Structure of Synthesized Copper(II) Tetraphenylporphyrin (CuTPP)
For researchers and professionals in materials science and drug development, the synthesis of metalloporphyrins like Copper(II) meso-tetraphenylporphyrin (CuTPP) is a foundational step. However, synthesis is only half the battle; rigorous structural confirmation is paramount to ensure the material's purity and integrity for downstream applications. This guide provides an in-depth comparison of the primary analytical techniques—Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy—for the unambiguous structural validation of CuTPP. We will delve into the causality behind experimental choices, particularly addressing the challenges posed by the paramagnetic nature of the Cu(II) center.
The Analytical Challenge: The Paramagnetism of Cu(II)
The copper ion in CuTPP possesses a d⁹ electron configuration, rendering the complex paramagnetic. This property, arising from the presence of an unpaired electron, has profound implications for NMR spectroscopy. The fluctuating magnetic field generated by the unpaired electron provides a powerful relaxation mechanism for nearby nuclei, leading to extreme broadening of NMR signals.[1] As a result, obtaining a high-resolution ¹H or ¹³C NMR spectrum directly from the final CuTPP product is often impractical for routine structural confirmation, as the peaks can be broadened into the baseline.[1]
This inherent challenge necessitates a multi-faceted analytical approach. While mass spectrometry can provide a definitive molecular weight, NMR is instead expertly applied to the diamagnetic free-base porphyrin precursor, meso-tetraphenylporphyrin (H₂TPP), to confirm the core ligand structure before metalation.
Mass Spectrometry: The Definitive Molecular Weight
Mass spectrometry is the gold standard for determining the molecular weight of a synthesized compound. For metalloporphyrins, Electrospray Ionization (ESI) is a particularly effective "soft" ionization technique that allows the intact molecule to be ionized and detected with minimal fragmentation.[2][3]
The primary goal is to observe the molecular ion peak corresponding to the CuTPP radical cation, [C₄₄H₂₈N₄Cu]⁺. The presence of this peak, along with its characteristic isotopic pattern, provides unequivocal evidence of successful synthesis and correct elemental composition.
Expected Mass Spectrometry Data for CuTPP
The theoretical mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁶³Cu) is 675.1560 amu. The mass spectrometer will detect a cluster of peaks reflecting the natural isotopic abundance of Carbon (¹³C) and Copper (⁶³Cu and ⁶⁵Cu). The relative intensity of the M+2 peak, largely due to the ⁶⁵Cu isotope, is a key diagnostic feature.
| Ion | Calculated m/z | Isotope Contribution | Expected Relative Abundance |
| [C₄₄H₂₈N₄⁶³Cu]⁺ | 675.1560 | Main peak | 100% |
| [C₄₃¹³CH₂₈N₄⁶³Cu]⁺ | 676.1593 | ¹³C contribution | ~48% |
| [C₄₄H₂₈N₄⁶⁵Cu]⁺ | 677.1531 | ⁶⁵Cu contribution | ~45% |
Note: The relative abundances are approximate and serve to illustrate the expected isotopic pattern. The high-resolution mass spectrometry (HRMS) spectrum provides the most accurate data.[4]
Comparative Analysis of Ionization Techniques
While ESI-MS is common, other methods can be employed, each with specific advantages:
-
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): Often used for less soluble compounds and provides high mass accuracy.
-
LDI-TOF (Laser Desorption Ionization Time-of-Flight): A matrix-free method suitable for direct solid-phase analysis, which can expedite characterization.[5]
The choice of technique often depends on sample solubility and the instrumentation available. However, for most standard CuTPP preparations, ESI-MS provides excellent results.[2][6]
Experimental Protocol: ESI-MS of CuTPP
-
Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified CuTPP solid in a suitable solvent in which it is highly soluble, such as dichloromethane (CH₂Cl₂) or a mixture of CH₂Cl₂ and acetonitrile (CH₃CN).[4]
-
Dilution: Create a dilute solution (typically in the low µg/mL range) using a solvent system compatible with ESI, such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to maximize the signal of the molecular ion while minimizing in-source fragmentation.
-
Analysis: Analyze the resulting spectrum for the presence of the molecular ion cluster centered around m/z 675. Compare the observed isotopic pattern with the theoretical pattern for C₄₄H₂₈N₄Cu.[4]
NMR Spectroscopy: Confirming the Ligand's Framework
Given the paramagnetic nature of CuTPP, the most reliable NMR strategy is to meticulously characterize the diamagnetic free-base precursor, H₂TPP.[7][8] This approach validates the foundational tetrapyrrole macrocycle and the correct placement of the four phenyl groups. The high degree of symmetry (D₂h) in H₂TPP leads to a relatively simple and highly diagnostic NMR spectrum.
¹H NMR Spectroscopy of H₂TPP
The ¹H NMR spectrum of H₂TPP is characterized by features driven by the powerful diamagnetic ring current of the porphyrin macrocycle.[9] This effect strongly deshields protons on the periphery of the ring while strongly shielding protons located in the center.
-
β-Pyrrolic Protons (8H): These protons appear as a sharp singlet far downfield, typically around 8.8 ppm. Their chemical equivalence is a strong indicator of the macrocycle's symmetric formation.
-
Phenyl Protons (20H): The ortho-, meta-, and para-protons of the four phenyl groups appear as multiplets between 7.7 and 8.2 ppm.
-
N-H Protons (2H): These are the most diagnostic peaks. Located inside the shielding cone of the ring current, they appear as a broad singlet at a highly unusual upfield chemical shift, typically between -2.7 and -3.0 ppm.[9] The disappearance of this peak upon metalation is a key indicator of successful copper insertion.
¹³C NMR Spectroscopy of H₂TPP
The proton-decoupled ¹³C NMR spectrum further confirms the structure's symmetry.[10]
| Carbon Type | Expected Chemical Shift (δ) ppm | Comments |
| meso-Carbons | ~120-122 | The four carbons connecting the phenyl and pyrrole rings. |
| α-Pyrrolic Carbons | ~145-147 | Carbons of the pyrrole rings adjacent to the nitrogen atoms. |
| β-Pyrrolic Carbons | ~131 | Carbons of the pyrrole rings that are not adjacent to nitrogen. The signal can sometimes be difficult to observe.[4] |
| Phenyl Carbons | ~127-135 | Multiple signals corresponding to the ipso-, ortho-, meta-, and para-carbons of the phenyl rings. |
Experimental Protocol: NMR of H₂TPP
-
Sample Preparation: Dissolve approximately 5-15 mg of the purified H₂TPP solid in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[8][11] CDCl₃ is a common choice due to its excellent solubilizing power for porphyrins.
-
Spectrometer Setup: The experiment is run on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and longer relaxation times, this may require a significantly longer acquisition time.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to confirm the correct proton ratios and assign the peaks based on their characteristic chemical shifts. Assign the peaks in the ¹³C spectrum based on expected chemical shifts and symmetry.[12]
Alternative & Complementary Methods
While NMR and mass spectrometry are primary tools, other spectroscopic methods provide valuable, complementary data.
-
UV-Visible Spectroscopy: This technique is excellent for monitoring the progress of the metalation reaction.[11] The free-base H₂TPP exhibits an intense "Soret" band around 419 nm and four weaker "Q-bands" in the 500-700 nm region.[7] Upon successful insertion of copper, the symmetry of the molecule increases, causing the Q-bands to collapse into two.[7][13] The Soret band also typically experiences a slight shift.
-
FT-IR Spectroscopy: Fourier-transform infrared spectroscopy can confirm the disappearance of the N-H stretch from the H₂TPP precursor (typically a broad peak around 3320 cm⁻¹) in the final CuTPP product, providing further evidence of successful metalation.[13]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: As a direct probe of the unpaired electron, EPR is a powerful (though less commonly available) tool for studying the electronic structure of the Cu(II) center in the final product.[14]
Integrated Workflow for Structural Confirmation
The most rigorous approach to confirming the structure of synthesized CuTPP involves an integrated workflow, leveraging the strengths of each technique.
Caption: A logical workflow for the synthesis and structural confirmation of CuTPP.
Conclusion
Confirming the structure of synthesized CuTPP requires a judicious combination of analytical techniques, chosen to circumvent the challenges posed by its paramagnetic Cu(II) center. Mass spectrometry, particularly ESI-MS, provides indispensable and unambiguous confirmation of the molecular weight and elemental composition of the final product. Meanwhile, NMR spectroscopy serves a crucial, albeit indirect, role by providing detailed structural verification of the diamagnetic free-base ligand (H₂TPP) prior to metalation. This integrated approach, supplemented by techniques like UV-Vis and FT-IR spectroscopy, forms a self-validating system that ensures the production of high-purity, structurally-defined CuTPP for advanced scientific applications.
References
-
Van Berkel, G. J., & Glish, G. L. (1998). Electrospray ionization mass spectrometry of metalloporphyrins. Journal of Mass Spectrometry, 33(3), 212-220. [Link]
-
Edusprouts. (2011). Lab Report on Synthesis of Cu(II) - Tetraphenylporphinate. [Link]
-
University of California, Berkeley, College of Chemistry. Bioinorganic Coordination Chemistry: Copper(II) Tetraphenylporphyrinate. [Link]
-
Nadeem, S., et al. (2016). ONE POT SYNTHESES AND CHARACTERIZATION OF MESO- 5, 10, 15, 20-COPPER TETRAPHENYLPORPHYRIN. RASĀYAN Journal of Chemistry, 9(3), 309-314. [Link]
-
de la Torre, M. C., et al. (2001). An LDI-TOF and ESI mass spectrometry study of a series of β-substituted cationic metalloporphyrins. Journal of Porphyrins and Phthalocyanines, 5(3), 269-274. [Link]
-
Saucedo, L., & Mink, L. M. (2005). Microscale Synthesis and 1H NMR Analysis of ZnII and NiII Tetraphenylporphyrins. Journal of Chemical Education, 82(5), 749. [Link]
-
Latos-Grażyński, L., et al. (1998). Cyclic Metalloporphyrin Trimers: 1H NMR Identification of Trimeric Heterometallic (Iron(III), Gallium(III), Manganese(III)) 2-Hydroxy-5,10,15,20-tetraphenylporphyrins and X-ray Crystal Structure of the Iron(III) 2-Hydroxy-5,10,15,20-tetra-p-tolylporphyrin Trimer. Inorganic Chemistry, 37(15), 3783-3791. [Link]
-
Lemr, K., et al. (2003). Probing the stability and structure of metalloporphyrin complexes with basic peptides by mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(9), 1034-1044. [Link]
-
Scribd. (n.d.). Synthesis of Cu (II) - Tetraphenylporphinate. [Link]
-
Yin, Z., et al. (2014). Comprehensive analysis of metalloporphyrins via high irradiance laser ionization time-of-flight mass spectrometry. Analytical Methods, 6(16), 6391-6398. [Link]
-
ResearchGate. (n.d.). Investigation of metalloporphyrins and their imidazole complexes using electrospray ionization mass spectrometry. [Link]
-
Mink, L. M., & Saucedo, L. (2005). Microscale Synthesis and 1H NMR Analysis of ZnII and NiII Tetraphenylporphyrins. Journal of Chemical Education, 82(5), 749. [Link]
-
Thammasat University. (n.d.). Synthesis and characterization of meso- tetraphenylporphyrin derivatives and their copper(ii) complexes. [Link]
-
Mao, J., et al. (2000). Nuclear Magnetic Resonance Shifts in Paramagnetic Metalloporphyrins and Metalloproteins. Journal of the American Chemical Society, 122(19), 4627-4636. [Link]
-
China Petroleum Processing and Petrochemical Technology. (2023). RESEARCH PROGRESS OF SEPARATION AND ANALYTICAL METHODS FOR METALLOPORPHYRINS IN PETROLEUM. [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of (a) CuTPP (b) CuTPP NPs. [Link]
-
Vermathen, M., et al. (2012). Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. Molecules, 17(12), 14594-14631. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Diaqua-β-Octaferrocenyltetraphenylporphyrin: A Multiredox- active and Air-stable 16π Non-Aromat. [Link]
-
ResearchGate. (n.d.). Electronic structure of the organic semiconductor copper tetraphenylporphyrin (CuTPP). [Link]
-
Neves, M. G. P. M. S., et al. (2021). Modern Methods for the Sustainable Synthesis of Metalloporphyrins. Molecules, 26(21), 6617. [Link]
-
Savitsky, A., et al. (2007). Continuous-wave and pulse EPR study of the copper(II) complex of N-confused tetraphenylporphyrin: direct observation of a sigma metal-carbon bond. Inorganic Chemistry, 46(5), 1428-1440. [Link]
-
MATEC Web of Conferences. (2018). Thermal behavior and the solvent effects of ρ-Methoxy Tetraphenylporphyrin (TOMPP), Copper Porphyrin (CuTOMPP), and Nitroporphy. [Link]
-
University of Delhi. (n.d.). Supplementary Information Synthesis and spectral properties of aromatically π-extended coumarin-fused meso-tetraphenylpyridoporphyrins. [Link]
-
Bischoff, F., et al. (2012). Self-metalation of 2H-tetraphenylporphyrin on Cu(111): An x-ray spectroscopy study. The Journal of Chemical Physics, 136(1), 014701. [Link]
-
Beyene, B. B., et al. (2020). Synthesis, characterization and antibacterial activity of metalloporphyrins: Role of central metal ion. Results in Chemistry, 2, 100063. [Link]
-
Lee, C.-H., et al. (2022). Synthesis, Characterization, and Hydrogen Evolution Activity of Metallo-meso-(4-fluoro-2,6-dimethylphenyl)porphyrin Derivatives. ACS Omega, 7(10), 8499-8508. [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative. [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectra of (a) H₂tpp and (b) (BF₃)₂H₂tpp in CDCl₃. [Link]
-
NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 50 MHz, H₂O, predicted). [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
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Comparative Technical Guide: Substituted vs. Unsubstituted Copper Tetraphenylporphyrins (CuTPP)
Executive Summary
This guide provides a technical comparison between unsubstituted Copper(II) meso-tetraphenylporphyrin (CuTPP) and its functionalized derivatives. While unsubstituted CuTPP serves as a fundamental benchmark in bioinorganic chemistry, substituted variants allow for precise "tuning" of electronic, catalytic, and physical properties. This document analyzes these differences through the lenses of electronic structure, synthetic methodology, catalytic efficiency, and electrochemical behavior, designed for application scientists in drug discovery and materials science.
Electronic Architecture & Spectral Tuning
The core distinction between substituted and unsubstituted CuTPP lies in the manipulation of the HOMO-LUMO gap and the electron density at the metal center.
The Electronic Effect[1]
-
Unsubstituted CuTPP: Acts as the baseline. The Cu(II) center is square planar (
), paramagnetic, with a characteristic Soret band at ~414 nm. -
Electron-Withdrawing Groups (EWGs): Substituents like
, , or (typically at the para-position of the phenyl rings) stabilize the HOMO levels. This renders the copper center more electrophilic, enhancing Lewis acid catalytic activity but often requiring higher overpotentials for oxidation. -
Electron-Donating Groups (EDGs): Substituents like
or destabilize the HOMO, often leading to a bathochromic (red) shift in the Soret band and easier oxidation of the porphyrin ring.
Spectral Comparison Data
The following table summarizes the spectral shifts observed in UV-Vis spectroscopy (in
| Compound | Substituent (R) | Position | Soret Band ( | Q Band ( | Electronic Effect |
| CuTPP | meso | 414 nm | 540 nm | Baseline | |
| Cu(p-OMe)TPP | para | 418 nm (Red Shift) | 543 nm | Inductive Donation ( | |
| Cu(p-NO | para | 415 nm (Broadened) | 541 nm | Resonance Withdrawal ( | |
| Cu( | ~430-450 nm | ~580 nm | Saddle Distortion (Steric) |
Expert Insight: Note that
-pyrrole substitution (e.g., bromination) causes significantly larger spectral shifts than meso-phenyl substitution. This is due to the steric hindrance forcing the porphyrin macrocycle into a "saddle" distortion, drastically altering orbital overlap.
Synthesis & Characterization Protocols
The synthesis of these complexes typically follows the Adler-Longo method , but substituted derivatives require specific modifications to handle reactivity and solubility differences.
Comparative Workflow (Adler-Longo Modification)
The following diagram outlines the critical decision points when synthesizing substituted vs. unsubstituted variants.
Figure 1: Generalized synthesis workflow for CuTPP derivatives. Note the solvent modification for substituted aldehydes to prevent polymerization.
Detailed Protocol: Synthesis of Cu(p-NO )TPP
Objective: Synthesis of Copper(II) meso-tetra(4-nitrophenyl)porphyrin.
-
Reagents: 4-Nitrobenzaldehyde (20 mmol), Pyrrole (20 mmol, freshly distilled), Propionic Acid (70 mL), Nitrobenzene (30 mL).
-
Condensation:
-
Mix propionic acid and nitrobenzene (the co-solvent improves solubility of the nitro-aldehyde). Heat to reflux (
). -
Add aldehyde first, then add pyrrole dropwise.
-
Reflux for 45 minutes. The solution will turn black/purple.
-
-
Isolation (Free Base):
-
Cool to room temperature. Add methanol (50 mL) to precipitate the porphyrin.
-
Filter the purple solid. Wash with hot water (to remove acid) and methanol (to remove tar).
-
-
Metallation:
-
Purification: Silica gel column. Eluent:
/ Methanol (98:2).
Catalytic Performance: Oxidation Reactions[3][6][9][10]
Substituted CuTPPs are superior catalysts compared to the unsubstituted parent, particularly in oxidation reactions (e.g., cyclohexene to cyclohexenone/epoxide).
Mechanistic Pathway
The catalytic cycle involves the formation of a high-valent metal-oxo species. Electron-withdrawing groups (EWGs) on the porphyrin ring increase the electrophilicity of the oxo-species, enhancing hydrogen atom abstraction.
Figure 2: Catalytic cycle for alkene oxidation mediated by CuTPP. Substituted variants accelerate the "Oxidant to Active Species" step.
Performance Data: Cyclohexene Oxidation
Conditions: Acetonitrile,
| Catalyst | Conversion (%) | Selectivity (Allylic Ketone) | Selectivity (Epoxide) | TOF ( |
| Unsubstituted CuTPP | 35% | 60% | 15% | ~40 |
| Cu(p-NO | 78% | 55% | 30% | 125 |
| Cu(p-OMe)TPP | 42% | 65% | 10% | ~55 |
| Cu( | 85% | 40% | 45% | 150 |
Analysis: The nitro-substituted catalyst (EWG) significantly outperforms the unsubstituted version due to the enhanced redox potential of the Cu(II)/Cu(I) couple, facilitating the activation of molecular oxygen.
Electrochemical Profiling
For researchers developing sensors or electrocatalysts (e.g.,
-
Unsubstituted CuTPP: Shows two reversible ring oxidations and two ring reductions.
-
Substituted Effect:
-
EWG (
): Shift reduction potentials positively (anodic shift). This means the porphyrin is easier to reduce. -
EDG (
): Shift reduction potentials negatively (cathodic shift). Harder to reduce.
-
Comparative
-
CuTPP:
Red: -1.20 V -
Cu(p-Cl)TPP:
Red: -1.13 V (Easier reduction) -
Cu(p-OMe)TPP:
Red: -1.24 V (Harder reduction)
Application Implication: For Electrochemical
Biological & Pharmaceutical Relevance[11][12]
In drug development, the choice between substituted and unsubstituted CuTPP is often dictated by solubility and biocompatibility .
Solubility Profile
-
Unsubstituted CuTPP: Highly lipophilic (
). Practically insoluble in water. Requires liposomal encapsulation or cyclodextrin carriers for biological delivery. -
Substituted (Hydrophilic):
-
Sulfonated (
): Water-soluble.[8] Used as superoxide dismutase (SOD) mimics. -
N-Methylpyridyl (
): Cationic, water-soluble. Binds strongly to DNA (intercalation).
-
Application Guide
| Application | Recommended Variant | Reason |
| P450 Enzyme Modeling | Cu(p-NO | High electrophilicity mimics the reactive Compound I of P450. |
| Photodynamic Therapy (PDT) | Sulfonated-CuTPP | Water solubility allows systemic circulation; however, Cu is generally less efficient for PDT than Zn/Pd due to short triplet lifetimes. |
| DNA Binding Studies | Cu(TMpy-P4) | Cationic charge ensures electrostatic attraction to the phosphate backbone of DNA. |
References
-
Adler, A. D., Longo, F. R., et al. (1967).[3] A simplified synthesis for meso-tetraphenylporphin. The Journal of Organic Chemistry, 32(2), 476–476.[3] Link
- Kadish, K. M., et al. (2000). The Porphyrin Handbook: Inorganic, Organometallic and Coordination Chemistry. Academic Press.
-
Hroch, A., et al. (2018). Selective Catalytic Oxidation of Cyclohexene with Molecular Oxygen using Cu Catalysts. ChemCatChem. Link
-
Sankar, M., et al. (2022).[9] Exploring the Electronic Influence of
-Br Substitutions in CuTPP on Electrochemical Overall Water Splitting. Chemistry – A European Journal. Link -
Weng, Z., et al. (2016). Electrochemical
Reduction to Hydrocarbons on a Heterogeneous Molecular Cu Catalyst. Journal of the American Chemical Society. Link
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Safety Operating Guide
Personal protective equipment for handling 5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II)
Topic: CAS Number: 14172-91-9 Common Name: CuTPP or Copper(II) Tetraphenylporphyrin
Executive Safety Summary
From the Desk of the Senior Application Scientist: While 5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II) (CuTPP) is not classified as acutely fatal or carcinogenic, treating it with casual indifference is a rookie error. The primary operational risks are not systemic toxicity, but rather particulate inhalation and electrostatic scattering .
Porphyrins are notoriously static-prone. A standard weighing procedure can quickly turn into a contamination event where fine purple dust adheres to gloves, balances, and bench surfaces. This guide prioritizes containment of the solid phase to prevent cross-contamination and inhalation sensitization.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the specific vectors of exposure.
| Hazard Category | Specific Risk | Mechanism of Action |
| Physical | Electrostatic Dispersion | CuTPP is a fine crystalline powder with high surface resistivity. It accumulates static charge, causing it to "jump" or repel from spatulas, leading to aerosolization. |
| Health (Acute) | Respiratory Irritation (STOT SE 3) | Inhalation of dust causes mechanical and chemical irritation to the upper respiratory tract. |
| Health (Chronic) | Copper Bioaccumulation | While the porphyrin macrocycle is stable, chronic exposure to copper-containing particulates can lead to metal accumulation in potential failure of clearance mechanisms. |
| Environmental | Aquatic Toxicity | Copper compounds are generally toxic to aquatic life; preventing drain discharge is critical. |
PPE Selection Matrix
We utilize a Two-Tiered PPE System based on the operational scale.
Tier 1: Routine Handling (mg to g scale)
For standard weighing, solution preparation, and UV-Vis/NMR analysis.
-
Respiratory: Engineering controls are primary. Handle inside a certified chemical fume hood . If a hood is unavailable (not recommended), a fit-tested N95 respirator is the absolute minimum requirement.
-
Ocular: Chemical splash goggles (indirect venting). Standard safety glasses are insufficient for fine powders that can float around side shields.
-
Dermal (Hands): Nitrile gloves (minimum 4 mil thickness) .
-
Scientist's Note: Latex is not recommended due to poor organic solvent resistance (if dissolving CuTPP in Chloroform/DCM) and potential allergenicity.
-
-
Body: Standard cotton lab coat (buttoned) and long pants.
Tier 2: High-Risk Operations
For bulk synthesis, spill cleanup, or handling outside a fume hood.
-
Respiratory: P100 Half-face respirator or Powered Air Purifying Respirator (PAPR).
-
Dermal: Double-gloving (Nitrile) .
-
Inner Layer: 4 mil Nitrile (Bright color).
-
Outer Layer: 8 mil Nitrile (Dark color) to visualize tears.
-
-
Body: Tyvek® sleeve covers or a disposable apron to prevent purple staining of the lab coat, which is difficult to remove.
Operational Protocol: The "Static-Safe" Workflow
This protocol integrates safety with technique to prevent the "exploding powder" phenomenon common with porphyrins.
Phase A: Preparation (The Setup)
-
Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm.
-
Static Neutralization (Crucial Step):
-
Use an anti-static gun (ionizer) on the weighing boat and the CuTPP container before opening.
-
Pro-Tip: If an ionizer is unavailable, wipe the exterior of your gloves and the balance draft shield with a dryer sheet or anti-static wipe to dissipate surface charge.
-
-
Glove Check: Perform a "pneumatic test" (inflate glove with air and hold) to check for pinholes before donning.
Phase B: Handling & Weighing
-
Donning: Put on nitrile gloves.[1][2][3] Pull lab coat cuffs over the glove wrists to seal the gap.
-
The "Aluminum Boat" Technique:
-
Avoid plastic weighing boats; they generate immense static.
-
Fashion a weighing boat out of aluminum foil . The conductivity of aluminum helps dissipate charge, preventing the powder from flying off the spatula.
-
-
Transfer: Use a metal spatula (not plastic).[3] Move slowly. Fast movements generate air currents and triboelectric charging.
Phase C: Decontamination & Doffing[4]
-
Wet Wipe Down: Do not dry-sweep spilled powder. Use a paper towel dampened with ethanol or water to wipe the balance area. The purple color acts as a built-in tracer for cleanliness.
-
Doffing:
-
Remove outer gloves (if double gloved) inside the hood.
-
Remove goggles last to protect eyes from any dust disturbed during coat removal.
-
Wash hands with soap and cool water (warm water opens pores) for 20 seconds.
-
Visualizations
Figure 1: PPE Decision Logic
This decision tree guides the researcher through the selection process based on the state of the material.
Caption: Logic flow for selecting appropriate PPE based on physical state and engineering control availability.
Figure 2: Emergency Spill Response
Immediate actions to take in the event of a powder spill outside containment.
Caption: Step-by-step spill response protocol prioritizing dust suppression.
Disposal & Waste Management
Do not dispose of CuTPP in the trash or down the drain. Although the copper is bound in the porphyrin ring, environmental regulations often classify any copper-containing waste as a heavy metal pollutant.
-
Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a clear plastic bag labeled "Solid Waste - Heavy Metal (Copper)."
-
Liquid Waste: All mother liquors and cleaning solvents must go into a "Halogenated" or "Non-Halogenated" waste stream (depending on solvent) tagged with "Contains Copper Porphyrin."
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II).[4]
-
Fisher Scientific. (2021).[5] Copper(II) meso-tetraphenylporphine Safety Data Sheet.
-
PubChem. (n.d.). Compound Summary: Copper tetraphenylporphyrin (CID 91834). National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic Metals: Copper. United States Department of Labor.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
